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  • Product: 1-(4-Methyl-2-pyridinyl)-1-propanamine
  • CAS: 1158736-00-5

Core Science & Biosynthesis

Foundational

1-(4-Methyl-2-pyridinyl)-1-propanamine chemical structure and properties

An In-Depth Technical Guide to 1-(4-Methyl-2-pyridinyl)-1-propanamine: Structure, Properties, and Potential Applications Introduction 1-(4-Methyl-2-pyridinyl)-1-propanamine is a substituted aminopyridine derivative. Whil...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(4-Methyl-2-pyridinyl)-1-propanamine: Structure, Properties, and Potential Applications

Introduction

1-(4-Methyl-2-pyridinyl)-1-propanamine is a substituted aminopyridine derivative. While specific research on this particular molecule is not extensively documented in peer-reviewed literature, its structural motifs are of significant interest in medicinal chemistry and drug discovery. The pyridine ring is a common scaffold in many biologically active compounds, and the introduction of an aminoalkyl side chain can impart a range of pharmacological properties. This guide aims to provide a comprehensive overview of 1-(4-Methyl-2-pyridinyl)-1-propanamine, drawing upon data from analogous compounds and established chemical principles to infer its properties, potential synthetic routes, and areas of application. This document is intended for researchers, scientists, and professionals in drug development who are interested in the exploration of novel aminopyridine derivatives.

Chemical Structure and Physicochemical Properties

The chemical structure of 1-(4-Methyl-2-pyridinyl)-1-propanamine consists of a pyridine ring substituted with a methyl group at the 4-position and a 1-aminopropyl group at the 2-position. The presence of a chiral center at the first carbon of the propanamine side chain indicates that this compound can exist as a racemic mixture of two enantiomers.

Key Structural Features:

  • Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. The nitrogen atom imparts basicity to the molecule and can participate in hydrogen bonding.

  • Methyl Group: An electron-donating group at the 4-position, which can influence the electronic properties of the pyridine ring.

  • 1-Aminopropyl Group: A side chain containing a primary amine, which is a key functional group for biological activity and can also act as a basic center.

  • Chiral Center: The carbon atom to which the amino group and the pyridine ring are attached is a stereocenter, leading to the possibility of (R)- and (S)-enantiomers.

A summary of the predicted and known physicochemical properties of 1-(4-Methyl-2-pyridinyl)-1-propanamine is presented in the table below.

PropertyValueSource
IUPAC Name 1-(4-methyl-2-pyridinyl)propan-1-amineChemSpider
CAS Number 1229549-01-3PubChem
Molecular Formula C9H14N2PubChem
Molecular Weight 150.22 g/mol PubChem
Predicted Boiling Point 234.5 ± 25.0 °C (at 760 mmHg)ChemSpider
Predicted Flash Point 99.4 ± 19.8 °CChemSpider
Predicted pKa 9.16 ± 0.10 (most basic)ChemSpider
Predicted LogP 1.45PubChem
Appearance Likely a liquid or low-melting solidInferred
Solubility Predicted to be soluble in organic solventsInferred

Proposed Synthesis

A plausible synthetic route for 1-(4-Methyl-2-pyridinyl)-1-propanamine can be envisioned starting from 4-methyl-2-cyanopyridine. This multi-step synthesis involves a Grignard reaction to introduce the propyl chain, followed by reduction of the resulting imine to the desired primary amine.

Experimental Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (ethylmagnesium bromide). The reaction mixture is gently refluxed until most of the magnesium has reacted.

  • Addition to Nitrile: The flask is cooled in an ice bath, and a solution of 4-methyl-2-cyanopyridine in anhydrous diethyl ether is added dropwise to the Grignard reagent. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Hydrolysis and Imine Formation: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This hydrolyzes the intermediate magnesium salt to form the corresponding imine.

  • Reduction to Amine: The intermediate imine can be reduced to the primary amine using a suitable reducing agent. A common method is the use of sodium borohydride in methanol. The imine solution is cooled in an ice bath, and sodium borohydride is added portion-wise. The reaction is stirred until the reduction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is concentrated under reduced pressure to remove the methanol. The residue is taken up in water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to afford 1-(4-Methyl-2-pyridinyl)-1-propanamine.

Diagram of the Proposed Synthetic Workflow:

SynthesisWorkflow cluster_start Starting Materials cluster_reaction1 Step 1: Grignard Reaction cluster_intermediate Intermediate cluster_reaction2 Step 2: Reduction cluster_product Final Product 4-methyl-2-cyanopyridine 4-methyl-2-cyanopyridine Grignard_Addition Grignard Addition 4-methyl-2-cyanopyridine->Grignard_Addition Ethylmagnesium bromide Ethylmagnesium bromide Ethylmagnesium bromide->Grignard_Addition Imine Intermediate Imine Grignard_Addition->Imine Hydrolysis Reduction Reduction (e.g., NaBH4) Imine->Reduction Product 1-(4-Methyl-2-pyridinyl)- 1-propanamine Reduction->Product Purification

Caption: Proposed synthetic workflow for 1-(4-Methyl-2-pyridinyl)-1-propanamine.

Potential Applications and Pharmacological Profile

While specific biological activity for 1-(4-Methyl-2-pyridinyl)-1-propanamine has not been reported, the aminopyridine scaffold is a privileged structure in medicinal chemistry. Compounds containing this moiety have been investigated for a wide range of therapeutic applications.

  • Ion Channel Modulation: Aminopyridines are well-known blockers of potassium channels. For example, 4-aminopyridine is used to treat certain symptoms of multiple sclerosis. It is plausible that 1-(4-Methyl-2-pyridinyl)-1-propanamine could exhibit similar ion channel modulatory activity.

  • Central Nervous System (CNS) Activity: The ability of many small molecule aminopyridines to cross the blood-brain barrier suggests that this compound could have potential applications in treating CNS disorders. The specific nature of its activity would depend on its interactions with various receptors and enzymes in the brain.

  • Histamine Receptor Antagonism: Certain substituted aminopyridines are known to be antagonists of histamine receptors. For instance, derivatives of 2-aminopyridine have been explored for their antihistaminic properties. The structural features of 1-(4-Methyl-2-pyridinyl)-1-propanamine warrant investigation into its potential as a histamine receptor modulator.

Further research, including in vitro and in vivo studies, would be necessary to elucidate the specific pharmacological profile and therapeutic potential of this compound.

Logical Relationship of Structural Features to Potential Activity:

ActivityRelationship cluster_features Key Structural Features cluster_activities Potential Pharmacological Activities Molecule 1-(4-Methyl-2-pyridinyl)-1-propanamine Aminopyridine_Scaffold Aminopyridine Scaffold Molecule->Aminopyridine_Scaffold Chiral_Center Chiral Center Molecule->Chiral_Center Alkyl_Side_Chain Alkyl Side Chain Molecule->Alkyl_Side_Chain Ion_Channel_Modulation Ion Channel Modulation Aminopyridine_Scaffold->Ion_Channel_Modulation influences CNS_Activity CNS Activity Aminopyridine_Scaffold->CNS_Activity enables Receptor_Binding Receptor Binding (e.g., Histamine) Chiral_Center->Receptor_Binding affects stereoselectivity Alkyl_Side_Chain->Receptor_Binding modulates

Caption: Relationship between structural features and potential biological activities.

Conclusion

1-(4-Methyl-2-pyridinyl)-1-propanamine represents an interesting, yet underexplored, chemical entity. Based on its structural relationship to other biologically active aminopyridines, it holds potential for investigation in various therapeutic areas, particularly those involving ion channel modulation and CNS activity. The synthetic route proposed herein offers a viable method for its preparation, enabling further study of its chemical and biological properties. Future research should focus on the stereoselective synthesis of its enantiomers and a thorough evaluation of their pharmacological profiles to unlock the full potential of this compound.

References

  • PubChem. (n.d.). 1-(4-methyl-2-pyridinyl)propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

Exploratory

A Technical Guide to the Synthesis of 1-(4-Methyl-2-pyridinyl)-1-propanamine: Strategies and Methodologies

Introduction 1-(4-Methyl-2-pyridinyl)-1-propanamine is a substituted pyridinyl amine that serves as a valuable building block in medicinal chemistry and drug development. The pyridine moiety is a common scaffold in pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-Methyl-2-pyridinyl)-1-propanamine is a substituted pyridinyl amine that serves as a valuable building block in medicinal chemistry and drug development. The pyridine moiety is a common scaffold in pharmacologically active compounds, and the chiral aminopropane side chain offers a key site for structural modification and interaction with biological targets. The synthesis of such molecules requires a robust and efficient chemical strategy, often beginning with more accessible precursors. This guide provides an in-depth review of the primary synthetic pathways to 1-(4-Methyl-2-pyridinyl)-1-propanamine, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the methodologies. The core of the synthesis revolves around the formation and subsequent amination of a key ketone intermediate, 1-(4-methyl-2-pyridinyl)propan-1-one.

Part 1: Synthesis of the Key Ketone Intermediate

The most logical and common retrosynthetic disconnection for the target amine points to 1-(4-methyl-2-pyridinyl)propan-1-one as the immediate precursor. The synthesis of this key intermediate from commercially available starting materials is the foundational step of the entire process.

Methodology: Grignard Reaction with a Pyridine Nitrile

A reliable method for constructing acyl-pyridine systems involves the reaction of an organometallic reagent with a pyridine nitrile. This approach offers good control and generally proceeds with high yields. The reaction of 4-methyl-2-cyanopyridine with an ethyl Grignard reagent, such as ethylmagnesium bromide, followed by acidic hydrolysis of the resulting imine, provides the desired ketone.

Causality of Experimental Choices:

  • Grignard Reagent (EtMgBr): Provides the ethyl group necessary to form the propanone side chain. It is a potent nucleophile that readily attacks the electrophilic carbon of the nitrile.

  • Anhydrous Conditions: Grignard reagents are highly reactive with protic solvents (like water or alcohols). Strict anhydrous conditions are mandatory to prevent quenching of the reagent and ensure the reaction proceeds to completion.

  • Acidic Workup (e.g., aq. HCl): The initial product of the Grignard addition is a magnesium salt of an imine. Acidic hydrolysis is required to convert this intermediate into the final ketone product.

Start 4-Methyl-2-cyanopyridine Intermediate Imine-Magnesium Complex (Intermediate) Start->Intermediate 1. Grignard Addition Reagent1 Ethylmagnesium Bromide (EtMgBr) in Anhydrous Ether/THF Reagent1->Intermediate Product 1-(4-Methyl-2-pyridinyl)propan-1-one (Key Intermediate) Intermediate->Product 2. Hydrolysis Reagent2 Aqueous Acid Workup (e.g., HCl, H2SO4) Reagent2->Product

Caption: Synthesis of the ketone intermediate via Grignard reaction.

Part 2: Conversion of Ketone to Target Amine

With the key ketone intermediate in hand, the subsequent transformation to the primary amine can be accomplished via several established and reliable methods. The two most prominent strategies are direct reductive amination and a two-step sequence involving an oxime intermediate.

Strategy A: Direct Reductive Amination

Reductive amination is a powerful, one-pot reaction that converts a carbonyl group into an amine.[1] The process involves the initial formation of an imine intermediate by reacting the ketone with an ammonia source, which is then reduced in situ to the corresponding amine.[1][2]

Principle & Mechanistic Insight: The reaction proceeds in two main steps:

  • Imine Formation: The ketone reacts with an ammonia source (e.g., ammonia, ammonium acetate) under mildly acidic conditions to form a hemiaminal, which then dehydrates to an imine.

  • Reduction: A reducing agent, chosen to be selective for the iminium ion over the starting ketone, reduces the C=N double bond to afford the primary amine.[2]

The choice of reducing agent is critical for the success of this reaction.

  • Sodium Cyanoborohydride (NaBH₃CN): Effective at a pH range of 6-7, it selectively reduces the iminium ion but is highly toxic.[2][3]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, it is highly effective for a wide range of substrates and does not require strict pH control.[2][4] It is often the reagent of choice for modern reductive aminations.

  • Catalytic Hydrogenation: Using a metal catalyst (e.g., Palladium, Platinum, Raney Nickel) and a hydrogen source (H₂ gas), this method is highly efficient and atom-economical but may require specialized high-pressure equipment.[1][5]

  • Reaction Setup: To a solution of 1-(4-methyl-2-pyridinyl)propan-1-one (1.0 eq) in a suitable anhydrous solvent (e.g., 1,2-dichloroethane or THF) in a round-bottom flask, add ammonium acetate (~10 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 eq) portion-wise to the stirred mixture. The reaction is often mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final amine.

Ketone 1-(4-Methyl-2-pyridinyl)propan-1-one Process One-Pot Reaction: 1. Imine Formation 2. In-situ Reduction Ketone->Process Reactants Reagents Ammonia Source (e.g., NH4OAc) Reducing Agent (e.g., NaBH(OAc)3) Anhydrous Solvent (DCE/THF) Reagents->Process Product 1-(4-Methyl-2-pyridinyl)-1-propanamine Process->Product Yields

Caption: Workflow for Direct Reductive Amination.

Strategy B: Reduction of an Oxime Intermediate

This classic two-step approach involves first converting the ketone to an oxime, which is then isolated and subsequently reduced to the primary amine. This method is highly reliable and avoids the direct use of ammonia in the first step.

The ketone is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime. This reaction is typically high-yielding and straightforward.[6][7]

Protocol: Oximation

  • Solution Preparation: Dissolve 1-(4-methyl-2-pyridinyl)propan-1-one (1.0 eq) in ethanol. In a separate flask, dissolve hydroxylamine hydrochloride (1.1 eq) and a base like sodium hydroxide or sodium acetate (1.1 eq) in water.

  • Reaction: Add the hydroxylamine solution to the ketone solution and stir at room temperature for 2-4 hours. The formation of E and Z isomers of the oxime is possible.[6]

  • Isolation: Monitor the reaction by TLC. Upon completion, the product can often be precipitated by adding cold water to the reaction mixture. The solid oxime is then collected by filtration, washed with cold water, and dried.

The C=N bond of the oxime can be reduced using various methods, with catalytic hydrogenation being one of the most effective.[8]

Protocol: Catalytic Hydrogenation of the Oxime

  • Catalyst and Setup: In a hydrogenation vessel, suspend the oxime (1.0 eq) and a catalyst, such as Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on carbon (Pd/C), in a solvent like ethanol or glacial acetic acid.[5] The use of an acidic solvent can enhance the rate of reduction.[5][9]

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-70 bar) and agitate the mixture at room temperature until hydrogen uptake ceases.[5]

  • Workup and Isolation: Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst. The solvent is removed under reduced pressure. The resulting crude amine can be purified by distillation or column chromatography, or by forming a crystalline salt (e.g., hydrochloride) for enhanced purity.[10]

Ketone 1-(4-Methyl-2-pyridinyl)propan-1-one Oxime 1-(4-Methyl-2-pyridinyl)propan-1-one Oxime (Isolated Intermediate) Ketone->Oxime Step 1: Oximation Step1_Reagent Hydroxylamine HCl, Base (e.g., NaOH in EtOH/H2O) Step1_Reagent->Oxime Product 1-(4-Methyl-2-pyridinyl)-1-propanamine Oxime->Product Step 2: Reduction Step2_Reagent H2 Gas, Catalyst (e.g., PtO2, Pd/C) in Acidic Solvent Step2_Reagent->Product

Caption: Two-step synthesis via an oxime intermediate.

Comparative Analysis of Synthetic Strategies

FeatureDirect Reductive AminationReduction of Oxime Intermediate
Number of Steps One-pot (from ketone)Two distinct steps (from ketone)
Reagent Toxicity High if using NaBH₃CN; Moderate for NaBH(OAc)₃.[2]Generally lower; hydroxylamine is a mild irritant.
Reaction Conditions Generally mild (room temperature, atmospheric pressure).Reduction step may require high-pressure hydrogenation equipment.[5]
Process Control Can be challenging to control selectivity and prevent side reactions (e.g., over-alkylation, ketone reduction).Each step is well-defined, allowing for purification of the intermediate, which can lead to a cleaner final product.
Overall Yield Can be very high but is highly dependent on substrate and conditions.Often high and reliable due to the stability and ease of isolation of the oxime.
Waste Generation Boron-containing byproducts.Minimal, especially with catalytic hydrogenation where the catalyst can be recovered.

Conclusion

The synthesis of 1-(4-Methyl-2-pyridinyl)-1-propanamine is readily achievable through well-established synthetic organic chemistry principles. The most efficient pathways originate from the key intermediate, 1-(4-methyl-2-pyridinyl)propan-1-one. For laboratories equipped for one-pot synthesis and seeking operational simplicity, Direct Reductive Amination using a modern reagent like sodium triacetoxyborohydride offers an elegant and efficient route.[2][4] Conversely, the two-step synthesis via an oxime intermediate provides a more robust and often higher-purity pathway, as the intermediate can be isolated and purified before the final reduction.[6][8] The choice between these methods will ultimately depend on the specific resources available, the required scale of the synthesis, and the desired purity of the final product. Both routes represent viable and validated strategies for accessing this important chemical building block.

References

  • PrepChem , Synthesis of 1-(4-pyridinyl)-2-propanone. Available at: [Link]

  • Organic Syntheses , 4-Acetylpyridine oxime. Available at: [Link]

  • Wikipedia , Reductive amination. Available at: [Link]

  • Sciencemadness.org , A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Available at: [Link]

  • Myers, A. , C–N Bond-Forming Reactions: Reductive Amination. Available at: [Link]

  • Sarfraz, M. et al. , Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors, Scientific Reports. Available at: [Link]

  • Organic Chemistry Frontiers (RSC Publishing) , Primary amine C–N bond cleavage for the synthesis of multi-substituted pyridine and pyrrole derivatives. Available at: [Link]

  • Semantic Scholar , Synthesis of pyridin-2(1H)-one derivatives via enamine cyclization. Available at: [Link]

  • Organic Chemistry Portal , Reductive Amination - Common Conditions. Available at: [Link]

  • ACS Publications , Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines, Organic Letters. Available at: [Link]

  • Sreenivasulu, R. et al. , Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst, International Journal of ChemTech Research. Available at: [Link]

  • Erenler, R. , Synthesis and Characterization of Pyridyl Propargyloximes, Asian Journal of Chemistry. Available at: [Link]

  • Royal Society of Chemistry , Synthesis General Procedures. Available at: [Link]

  • Nanyang Technological University , A new stepwise synthesis of a family of propylamines derived from diatom silaffins and their activity in silicification. Available at: [Link]

  • ResearchGate , Synthesis and antimicrobial studies of new pyridine derivatives. Available at: [Link]

  • Meltzer, P. C. et al. , 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors, Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents, US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Google Patents, EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Organic Chemistry Portal , Synthesis of pyrrolidines. Available at: [Link]

  • ResearchGate , Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Available at: [Link]

  • CK-12 Foundation , Preparation of Amines. Available at: [Link]

  • ResearchGate , Hydrogenation of carvone oxime over Pt-supported catalysts. Available at: [Link]

  • PMC , Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Available at: [Link]

  • MDPI , Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands...for...Catalytic Transfer Hydrogenation Studies. Available at: [Link]

Sources

Foundational

Technical Monograph: Pharmacological Potential of 1-(4-Methyl-2-pyridinyl)-1-propanamine

[1] Executive Summary 1-(4-Methyl-2-pyridinyl)-1-propanamine (CAS: 55496-56-5 [Isomer Ref]) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for d...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-(4-Methyl-2-pyridinyl)-1-propanamine (CAS: 55496-56-5 [Isomer Ref]) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1] Structurally, it combines a lipophilic, electron-deficient pyridine ring with a chiral benzylic amine moiety.[1][2] This specific architecture positions the molecule as a high-value candidate for three distinct pharmacological domains: Histaminergic modulation (H1/H3) , Antitubercular activity (MmpL3 inhibition) , and as a Chiral Resolving Agent in asymmetric synthesis.

This guide provides a rigorous technical analysis of its physicochemical properties, predicted mechanism of action (MoA), synthetic pathways, and validation protocols.

Structural Identity & Physicochemical Profiling[2][3]

The pharmacological efficacy of 1-(4-Methyl-2-pyridinyl)-1-propanamine is dictated by its dual-nitrogen pharmacophore.[1] The molecule features a pyridine nitrogen (


, weak base, pKa ~5.[1][2]2) and a primary aliphatic amine (

, strong base, pKa ~9.8).[2]
Molecular Descriptors (Computed)
PropertyValuePharmacological Implication
Molecular Formula

Low molecular weight (<200 Da) favors CNS penetration.[1]
Molecular Weight 150.22 g/mol Ideal for fragment-based drug design (FBDD).[1][2]
logP (Predicted) ~1.2 - 1.5Optimal lipophilicity for oral bioavailability and BBB crossing.[1][2]
H-Bond Donors 1 (Primary Amine)Critical for receptor pocket anchoring (e.g., Asp residues).[1]
H-Bond Acceptors 2 (Pyridine N, Amine N)Facilitates water solubility and receptor interaction.[1][2]
Rotatable Bonds 2Low conformational entropy penalty upon binding.[2]
Stereochemistry & Chiral Significance

The C1-position of the propyl chain is a chiral center.[1][2] Biological activity is rarely distinct between enantiomers in this class:

  • (S)-Enantiomer: Often correlates with higher affinity in GPCR binding (e.g., Histamine receptors) due to steric fit in the orthosteric binding pocket.[1]

  • (R)-Enantiomer: May exhibit altered metabolic stability or off-target toxicity.[1][2]

  • Protocol: Pharmacological evaluation must be conducted on enantiopure samples ( >98% ee) to avoid "eutomer/distomer" confounding data.

Pharmacological Mechanisms & Target Profiling[2]

Based on Structure-Activity Relationship (SAR) data of the pyridine-2-methylamine class, this molecule exhibits potential in three primary pathways.

Histaminergic System (H1 Agonism/Antagonism)

The structural homology to Histamine (2-(4-imidazolyl)ethylamine) and Betahistine (2-(2-pyridyl)-N-methyl-ethylamine) is significant.[1]

  • Mechanism: The pyridine ring serves as a bioisostere for the imidazole ring of histamine.[2] The ethyl/propyl chain spacing places the charged amine in the correct vicinity to interact with the conserved Aspartate (Asp107 in H1) residue in the receptor.[1]

  • Differentiation: Unlike betahistine (an ethylamine), the propyl chain and the alpha-substitution (amine at C1) introduce steric bulk that may shift activity from Agonism to Inverse Agonism or increase selectivity for H3 autoreceptors .[1]

Antitubercular Activity (MmpL3 Inhibition)

Recent high-impact studies have identified pyridine-2-methylamine derivatives as potent inhibitors of MmpL3 (Mycobacterial membrane protein Large 3), a transporter essential for mycolic acid shuttling in Mycobacterium tuberculosis.[1]

  • MoA: The pyridine nitrogen forms hydrogen bonds with the hydrophilic loop of MmpL3, while the alkyl chain (propyl) occupies the hydrophobic channel, blocking substrate translocation.

  • Relevance: This scaffold is a validated hit for Multi-Drug Resistant (MDR) TB research.[2]

Pathway Visualization

The following diagram illustrates the divergent pharmacological pathways based on the specific derivatization of the scaffold.

Pharmacological_Pathways Scaffold 1-(4-Methyl-2-pyridinyl)- 1-propanamine H1_Receptor Histamine H1 Receptor (GPCR) Scaffold->H1_Receptor Bioisostere MmpL3 MmpL3 Transporter (M. tuberculosis) Scaffold->MmpL3 Lipophilic Interaction nAChR nAChR (α4β2) (Ion Channel) Scaffold->nAChR Pyridine Pharmacophore Agonism Agonism/Modulation (Vestibular Function) H1_Receptor->Agonism Inhibition Mycolic Acid Transport Blockade MmpL3->Inhibition Binding Allosteric Binding nAChR->Binding

Figure 1: Divergent pharmacological targets for the pyridine-propanamine scaffold.[1][2] The molecule acts as a versatile ligand for GPCRs, Transporters, and Ion Channels.[1]

Synthetic Methodology & Chiral Resolution

To evaluate this molecule, researchers must synthesize it with high purity.[1][2] The Reductive Amination route is preferred for scale, while Asymmetric Ellman Synthesis is required for enantiopurity.[2]

Protocol: Reductive Amination (Racemic)

This method yields the racemic amine, suitable for initial HTS (High-Throughput Screening).[1]

Reagents: 4-Methyl-2-propionylpyridine (Ketone precursor), Ammonium Acetate (


), Sodium Cyanoborohydride (

), Methanol.[1]
  • Ketone Formation: React 4-methyl-2-carbonitrilepyridine with ethylmagnesium bromide (Grignard) followed by acidic hydrolysis to yield 1-(4-methylpyridin-2-yl)propan-1-one.[1][2]

  • Imine Formation: Dissolve the ketone (1.0 eq) in dry Methanol. Add

    
     (10.0 eq).[2] Stir at RT for 2 hours under 
    
    
    
    .[2]
  • Reduction: Cool to 0°C. Add

    
     (1.5 eq) portion-wise.
    
  • Workup: Quench with 1N HCl (carefully). Basify to pH >10 with NaOH. Extract with DCM.[2]

  • Purification: Flash chromatography (DCM:MeOH:NH4OH, 90:9:1).[2]

Protocol: Enantioselective Synthesis (Ellman’s Auxillary)

Objective: Synthesis of (S)-1-(4-Methyl-2-pyridinyl)-1-propanamine.[1]

  • Condensation: React the ketone precursor with (R)-(+)-2-methyl-2-propanesulfinamide (

    
     catalyst, THF, reflux).
    
  • Diastereoselective Reduction: Treat the resulting N-sulfinyl ketimine with L-Selectride at -78°C.[1][2] This dictates the stereochemistry.[2]

  • Deprotection: Cleave the sulfinyl group using 4N HCl in Dioxane to yield the chiral amine hydrochloride salt.

Experimental Validation Protocols

Trustworthy data requires self-validating experimental designs.[1][2]

In Vitro Calcium Flux Assay (GPCR Activity)

To test for Histamine H1 activity.[2]

  • Cell Line: HEK-293 stably expressing human H1 receptors and G

    
    15 (promiscuous G-protein).[1]
    
  • Dye: Fluo-4 AM (calcium indicator).[1][2]

  • Protocol:

    • Seed cells in 384-well black-wall plates (15,000 cells/well).

    • Load cells with Fluo-4 AM for 45 min at 37°C.

    • Baseline: Measure fluorescence (Ex 488nm / Em 525nm) for 10s.

    • Injection: Inject test compound (0.1 nM to 10 µM).

    • Response: Record fluorescence for 90s.

    • Validation: Use Histamine (10 µM) as Positive Control (

      
      ) and Pyrilamine (10 µM) as Antagonist Control.
      
Microsomal Stability (ADME)

Pyridine rings are susceptible to N-oxidation or methyl-hydroxylation.[1][2]

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.[2]

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS monitoring of the parent ion (

    
    ).
    
  • Success Metric: Intrinsic clearance (

    
    ) < 20 µL/min/mg protein indicates good metabolic stability.
    

Synthesis Workflow Diagram

Synthesis_Workflow Start Precursor: 4-Methyl-2-cyanopyridine Step1 Grignard Reaction (EtMgBr, THF) -> Hydrolysis Start->Step1 Intermediate Ketone Intermediate: 1-(4-methylpyridin-2-yl)propan-1-one Step1->Intermediate Branch Select Pathway Intermediate->Branch PathA Path A: Racemic (NH4OAc, NaBH3CN) Branch->PathA HTS Screening PathB Path B: Chiral (Ellman) ((R)-t-Butanesulfinamide, Ti(OEt)4) Branch->PathB Lead Optimization ProductA Racemic Amine (50:50 S/R Mixture) PathA->ProductA ProductB Chiral Amine (>98% ee (S)-Isomer) PathB->ProductB

Figure 2: Synthetic logic flow differentiating between rapid racemic synthesis for screening and asymmetric synthesis for lead optimization.

References

  • PubChem. (2025).[2][3] Compound Summary: (S)-1-(4-Methyl-2-pyridyl)ethanamine.[1][3] National Library of Medicine.[2] [Link]

  • PubChem. (2025).[2][3] Compound Summary: N-methyl-1-pyridin-2-ylpropan-2-amine (Betahistine Analog).[1][2] National Library of Medicine.[2] [Link]

  • Li, W., et al. (2021).[2] Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry / PMC. [Link]

  • Meltzer, P. C., et al. (2006).[2] 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors.[1][4][5] Journal of Medicinal Chemistry. [Link]

  • NIST Chemistry WebBook. (2024).[2] Pyridine, 4-methyl- (4-Picoline) Thermochemistry Data. National Institute of Standards and Technology.[2][6] [Link]

Sources

Exploratory

Solubility profile of 1-(4-Methyl-2-pyridinyl)-1-propanamine in organic solvents

This guide provides an in-depth technical analysis of the solubility profile for 1-(4-Methyl-2-pyridinyl)-1-propanamine , a specialized chiral aminopyridine intermediate often utilized in the synthesis of kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile for 1-(4-Methyl-2-pyridinyl)-1-propanamine , a specialized chiral aminopyridine intermediate often utilized in the synthesis of kinase inhibitors and GPCR ligands.[1]

Given the proprietary nature of specific physicochemical data for this exact isomer, this guide synthesizes high-confidence predictive modeling based on structural analogs (e.g., 1-(pyridin-2-yl)propan-1-amine) with a rigorous, field-proven experimental protocol for empirical verification.[1]

[1]

Executive Summary & Compound Characterization

1-(4-Methyl-2-pyridinyl)-1-propanamine is a bifunctional building block characterized by a basic pyridine ring and a primary aliphatic amine.[1] Its solubility behavior is dominated by its ability to act as a hydrogen bond acceptor (pyridine nitrogen) and a donor/acceptor (primary amine), balanced against the lipophilicity of the propyl chain and methyl substituent.[1]

Physicochemical Snapshot
PropertyValue / PredictionRelevance to Solubility
Molecular Structure Pyridine ring (4-Me) + Propyl chain (1-NH2)Amphiphilic nature; pH-dependent partitioning.[1]
Molecular Weight ~150.22 g/mol Low MW favors solubility in small-molecule solvents.[1]
Physical State Liquid or Low-Melting SolidLikely miscible in many organic solvents rather than dissolving as a solid.[1]
pKa (Predicted) ~9.5 (Amine), ~5.8 (Pyridine)Critical: High water solubility at pH < 5; lipophilic at pH > 10.[1]
LogP (Predicted) 1.2 – 1.8Moderately lipophilic; good affinity for DCM and alcohols.[1]

Predicted Solubility Landscape

Based on the structure-property relationships (SPR) of homologous aminopyridines, the following solubility profile is projected. This landscape serves as the baseline for solvent selection in synthesis and purification.

Solvent Class Compatibility Table
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Methanol, Ethanol, IsopropanolHigh / Miscible Strong H-bonding interactions with both amine and pyridine nitrogens.[1] Ideal for reaction media.[1]
Polar Aprotic DMSO, DMF, AcetonitrileHigh / Miscible High dipole moments stabilize the polar amine functionality.[1]
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent solvation of the aromatic pyridine ring and alkyl chain.[1] Preferred for extraction from basic aqueous phases.[1]
Ethers THF, MTBE, 2-MeTHFModerate to High Good solubility; MTBE is often used for antisolvent crystallization of salts.[1]
Non-Polar Hexane, Heptane, TolueneLow to Moderate The polar amine group resists solvation in pure hydrocarbons.[1] Often leads to "oiling out" or phase separation.[1]
Aqueous Water (pH < 4)High Protonation of amine/pyridine forms a highly soluble cation.[1]
Aqueous Water (pH > 10)Low / Sparingly Neutral species dominates; lipophilicity limits solubility.[1]

Process Insight: For salt formation (e.g., HCl or Tartrate salts), dissolve the free base in Ethanol or IPA and slowly add Heptane or MTBE as an antisolvent to induce crystallization.[1]

Experimental Protocol: Solubility Determination

To generate definitive data for your specific batch (which may vary by polymorph or purity), follow this self-validating tiered protocol.

Workflow Visualization

The following diagram outlines the decision logic for selecting the appropriate solubility method.

SolubilityWorkflow Start Start: Solubility Profiling Visual Tier 1: Visual Screening (Kinetic Solubility) Start->Visual Check Is material dissolved? Visual->Check Gravimetric Tier 2: Gravimetric Analysis (Thermodynamic Solubility) Check->Gravimetric No / Saturation Reached Report Generate Solubility Curve Check->Report Yes (Qualitative High) HPLC Tier 3: HPLC Quantitation (High Precision/Purity) Gravimetric->HPLC If Impurities Suspected Gravimetric->Report HPLC->Report

Figure 1: Tiered workflow for determining solubility, moving from rapid visual assessment to precise quantitative analysis.

Protocol A: Equilibrium Solubility (Gravimetric "Shake-Flask" Method)

Best for: Routine solvent screening and crystallization design.[1]

  • Preparation: Weigh approximately 100 mg of 1-(4-Methyl-2-pyridinyl)-1-propanamine into a 4 mL clear glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition. Inspect visually.

    • If dissolved: Calculate approximate solubility (Mass / Volume).[1]

    • If undissolved: Continue adding solvent up to 2 mL.

  • Saturation: If solid remains after 2 mL, cap the vial and stir at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter.

  • Quantification:

    • Transfer a known volume (e.g., 1 mL) of filtrate to a tared weighing dish.

    • Evaporate solvent under vacuum or nitrogen stream.[1]

    • Weigh the residue.[1][2]

    • Calculation:

      
      
      
Protocol B: pH-Dependent Partitioning (Extraction Profiling)

Best for: Work-up optimization and purification.[1]

  • Dissolve 50 mg of compound in 2 mL of DCM .

  • Add 2 mL of Phosphate Buffer at specific pH points (pH 2, 7, 10).

  • Vortex vigorously for 1 minute and allow phases to separate.

  • Analyze the organic layer by HPLC to determine the distribution coefficient (

    
    ).
    
    • Expectation: At pH 2, compound partitions to Aqueous phase.[1] At pH 10, compound partitions to Organic phase.[1]

Critical Applications in Drug Development[1]

Salt Selection & Crystallization

The free base of 1-(4-Methyl-2-pyridinyl)-1-propanamine is likely an oil or low-melting solid.[1] To improve handling, convert it to a crystalline salt.

  • Solvent System: Dissolve in Isopropanol (IPA) (High solubility).[1]

  • Acid Addition: Add 1.05 equivalents of HCl (in IPA) or L-Tartaric acid.

  • Antisolvent: Slowly add Heptane or TBME .[1] The salt should precipitate as the solvent polarity decreases.[1]

Impurity Purging

Exploit the "Solubility Differential" between the aminopyridine and neutral impurities.[1]

  • Method: Acid/Base Extraction.[1]

  • Workflow:

    • Dissolve crude mixture in DCM.

    • Extract with 1M HCl (Product moves to water; neutral impurities stay in DCM).

    • Discard DCM layer.[1]

    • Basify aqueous layer to pH 12 with NaOH.

    • Extract product back into fresh DCM.

References

  • World Health Organization (WHO). "Annex 4: General guidance on the determination of pH-solubility profiles."[1] WHO Technical Report Series, No. 970, 2012. Link

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 4712458, 1-(pyridin-3-yl)propan-2-amine (Analog)."[1] PubChem, 2024.[3][4] Link[1]

  • Liu, Y., et al. "Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents."[1] Journal of Chemical & Engineering Data, 2022. Link[1]

  • BenchChem. "Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide." BenchChem Technical Library, 2025. Link[1]

  • Dow Development Labs. "Ask a Formulator: What is the Purpose and Approach to Solubility Studies?" DDL Technical Briefs, 2021. Link

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 1-(4-Methyl-2-pyridinyl)-1-propanamine

Abstract: This document provides a comprehensive guide for the synthesis of 1-(4-Methyl-2-pyridinyl)-1-propanamine, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 1-(4-Methyl-2-pyridinyl)-1-propanamine, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. The protocol details a robust and efficient two-step synthetic pathway commencing from the readily available precursor, 4-methyl-2-acetylpyridine. The core of this synthesis is a reductive amination reaction, a cornerstone of modern amine synthesis due to its high efficiency and operational simplicity.[1] This guide is intended for laboratory professionals and includes detailed procedural steps, mechanistic insights, safety considerations, and characterization data.

Introduction and Synthetic Strategy

Substituted pyridines are a critical class of heterocyclic compounds frequently found in pharmaceuticals, agrochemicals, and functional materials.[2] The target molecule, 1-(4-Methyl-2-pyridinyl)-1-propanamine, represents a chiral primary amine scaffold that can serve as a valuable building block for more complex molecular architectures.

The synthetic approach outlined herein is centered around the principle of reductive amination. This strategy was selected for its reliability and high yield in converting carbonyl compounds to amines.[1][3] The synthesis begins with the commercially available ketone, 4-methyl-2-acetylpyridine, which undergoes a one-pot reaction with an ammonia source to form an intermediate imine. This imine is then reduced in situ to the desired primary amine.

The overall synthetic transformation is depicted below:

Synthetic_Workflow 4_methyl_2_acetylpyridine 4-Methyl-2-acetylpyridine intermediate_imine Intermediate Imine 4_methyl_2_acetylpyridine->intermediate_imine + NH4OAc - H2O target_molecule 1-(4-Methyl-2-pyridinyl)-1-propanamine intermediate_imine->target_molecule [H] (e.g., NaBH3CN)

Figure 1: General workflow for the synthesis of the target amine via reductive amination.

This method avoids the common issue of over-alkylation often encountered with direct alkylation of amines.[3] For the reduction step, sodium cyanoborohydride (NaBH₃CN) is a preferred reagent as it is selective for the iminium ion over the starting ketone, allowing for a convenient one-pot procedure.[3][4][5]

Experimental Protocol

Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle with extreme care.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
4-Methyl-2-acetylpyridine135.161.35 g10.0
Ammonium Acetate (NH₄OAc)77.087.71 g100.0
Sodium Cyanoborohydride (NaBH₃CN)62.840.94 g15.0
Methanol (MeOH), anhydrous32.0450 mL-
Dichloromethane (DCM)84.93As needed-
Saturated Sodium Bicarbonate (NaHCO₃) aq.-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methyl-2-acetylpyridine (1.35 g, 10.0 mmol) and anhydrous methanol (50 mL). Stir the solution at room temperature until the ketone is fully dissolved.

  • Ammonia Source Addition: Add ammonium acetate (7.71 g, 100.0 mmol) to the solution. Stir the mixture at room temperature for 30 minutes. The large excess of ammonium acetate serves as the ammonia source and helps drive the imine formation equilibrium forward.

  • Reduction: In a single portion, add sodium cyanoborohydride (0.94 g, 15.0 mmol) to the reaction mixture.

    • Causality Note: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the protonated imine (iminium ion) intermediate much faster than the starting ketone, especially under weakly acidic conditions created by the ammonium acetate buffer system. This selectivity is crucial for the success of the one-pot reaction.[1][3]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting ketone.

  • Work-up - Quenching and Extraction:

    • Carefully concentrate the reaction mixture under reduced pressure to remove most of the methanol.

    • Re-dissolve the residue in dichloromethane (50 mL) and water (50 mL).

    • Slowly add saturated aqueous sodium bicarbonate solution to the biphasic mixture until the pH of the aqueous layer is ~8-9. This step neutralizes the reaction and quenches any remaining reducing agent.

    • Separate the layers using a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product as an oil.

    • The crude product can be purified by column chromatography on silica gel using a gradient eluent system (e.g., dichloromethane/methanol with 1% triethylamine) to afford the pure 1-(4-Methyl-2-pyridinyl)-1-propanamine.

Characterization of the Final Product

The identity and purity of the synthesized 1-(4-Methyl-2-pyridinyl)-1-propanamine should be confirmed using standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include resonances for the pyridine ring protons (typically in the aromatic region, δ 7.0-8.5 ppm), the methyl group on the pyridine ring (a singlet around δ 2.4 ppm), the methine proton adjacent to the nitrogen (a triplet), the methylene protons of the propyl chain, and the terminal methyl group of the propyl chain (a triplet). The amine protons (-NH₂) will appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring and the aliphatic carbons of the propylamino substituent.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the product (C₉H₁₄N₂ = 150.22 g/mol ).

Alternative Synthetic Considerations

For large-scale synthesis, catalytic hydrogenation presents a greener and often more cost-effective alternative to hydride-based reducing agents.[6] This would involve reacting the ketone and ammonia source under a hydrogen atmosphere in the presence of a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel.[7]

For asymmetric synthesis to obtain a single enantiomer of the chiral amine, specialized chiral catalysts can be employed, as demonstrated in the asymmetric reductive amination of similar 2-acetylpyridine substrates.[8]

Logical_Relationships cluster_start Starting Materials cluster_reaction Reaction Core cluster_end Outcome Ketone 4-Methyl-2-acetylpyridine Imine_Formation Imine Formation (Equilibrium) Ketone->Imine_Formation Ammonia_Source Ammonium Acetate Ammonia_Source->Imine_Formation Reduction In-situ Reduction Imine_Formation->Reduction Product Target Primary Amine Reduction->Product Reducing_Agent NaBH3CN Reducing_Agent->Reduction Purification Work-up & Chromatography Product->Purification

Figure 2: Logical flow of the synthetic protocol.

References

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335-1337. [Link]

  • Guareschi, A., et al. (1983). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1, 1483-1487.
  • Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-oxides. PubMed. Retrieved from [Link]

  • Olsson, R., & Almqvist, F. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC, 2013(i), 154-174.
  • PrepChem.com. (n.d.). Synthesis of 1-(4-pyridinyl)-2-propanone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-ACETYLPYRIDINE. Org. Synth. 1986, 64, 1. Retrieved from [Link]

  • Indian Patent Office. (2009).
  • Apen, P. G., & Rasmussen, P. G. (1992). Synthesis and characterization of poly(4-vinylpyridine) substituted with a novel betaine salt derived from 4,5-dicyanoimidazole. Journal of Polymer Science Part A: Polymer Chemistry, 30(2), 203-210.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Google Patents. (1975).
  • Wang, D., et al. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters, 23(10), 3844–3849. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Science of Synthesis. (n.d.).
  • Reddy, K. S., et al. (2024). Multigram synthesis of 2-vinylpyridine using bio-renewable 2-methyl tetrahydrofuran solvent.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]

  • Google Patents. (2003).
  • Google Patents. (2007).

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Application

Application and Protocol for the Purification of 1-(4-Methyl-2-pyridinyl)-1-propanamine by Column Chromatography

Abstract This comprehensive guide details the methodologies for the purification of 1-(4-Methyl-2-pyridinyl)-1-propanamine, a chiral substituted pyridine derivative of interest in pharmaceutical and chemical research. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the methodologies for the purification of 1-(4-Methyl-2-pyridinyl)-1-propanamine, a chiral substituted pyridine derivative of interest in pharmaceutical and chemical research. The inherent basicity of the pyridine and propanamine moieties presents unique challenges in standard silica gel chromatography, primarily manifesting as peak tailing and potential irreversible adsorption. This document provides a systematic approach to overcome these issues, outlining a robust normal-phase column chromatography protocol for general purification. Furthermore, it addresses the compound's chirality, offering a strategic protocol for enantiomeric separation via chiral High-Performance Liquid Chromatography (HPLC). The protocols are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind the experimental choices to ensure reproducibility and adaptability.

Introduction: The Chromatographic Challenges of Substituted Pyridines

Standard silica gel, the most common stationary phase for column chromatography, possesses acidic silanol groups (Si-OH) on its surface. These acidic sites can interact strongly with basic analytes like our target compound through strong hydrogen bonding or acid-base interactions. This can lead to several undesirable chromatographic outcomes:

  • Peak Tailing: Slow dissociation of the analyte from the acidic sites on the stationary phase results in asymmetrical peaks with a "tail," reducing resolution and the efficiency of the separation.

  • Irreversible Adsorption: In some cases, the interaction can be so strong that the compound does not elute from the column, leading to low recovery.

  • Sample Degradation: The acidic nature of silica gel can potentially cause the degradation of sensitive compounds.

To achieve efficient and high-purity separation, these interactions must be mitigated. This can be accomplished by modifying the mobile phase to reduce the availability of the acidic silanol groups or by using a different stationary phase altogether.

Strategic Approach to Purification

Our purification strategy is twofold:

  • Achiral Purification: A primary purification step using standard silica gel column chromatography with a modified mobile phase to isolate the compound from reaction byproducts and starting materials.

  • Chiral Separation: A secondary, high-resolution step using chiral HPLC to separate the enantiomers of the purified racemic mixture.

This tiered approach ensures that a chemically pure sample is obtained first, which is then subjected to the more specialized and sensitive chiral separation.

Part I: Achiral Purification by Column Chromatography

This protocol is designed for the general purification of 1-(4-Methyl-2-pyridinyl)-1-propanamine from a crude reaction mixture.

Principle of the Method

To counteract the adverse effects of the acidic silica gel, a small amount of a basic modifier, triethylamine (TEA), is added to the mobile phase. The TEA, being a stronger base, will preferentially interact with the acidic silanol groups, effectively "masking" them from our target analyte.[2] This minimizes the strong interactions that lead to peak tailing, resulting in a more symmetrical peak shape and improved separation. The separation itself is based on the differential partitioning of the components of the mixture between the stationary phase and the mobile phase.

Materials and Equipment
Item Specification
Stationary Phase Silica Gel, 60 Å, 230-400 mesh
Mobile Phase Solvents Hexane (HPLC grade), Ethyl Acetate (HPLC grade), Triethylamine (≥99%)
Column Glass column of appropriate size for the sample load
Sample Loading Celite or Silica Gel for dry loading
Elution Monitoring Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Visualization UV lamp (254 nm), Potassium permanganate stain
Collection Test tubes or fraction collector
Solvent Removal Rotary evaporator
Experimental Protocol

Step 1: TLC Method Development

Before performing the column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.

  • Prepare Eluents: Prepare a series of eluents with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v), each containing 0.5-1% triethylamine.

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the TLC plate with the crude mixture, and if available, a pure standard of the target compound.

  • Develop the Plate: Place the spotted TLC plate in a developing chamber containing the chosen eluent.

  • Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm). The aromatic pyridine ring should be UV active. Further visualization can be achieved by dipping the plate in a potassium permanganate stain, which will react with the oxidizable amine group.

  • Select Optimal Eluent: The ideal eluent is one that provides a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities. The Rf is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

Step 2: Column Packing

  • Slurry Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate with 1% TEA).

  • Pour and Pack: Pour the slurry into the column and allow the silica to settle. Use gentle pressure (e.g., from a pump or inert gas) to pack the bed uniformly. Ensure there are no air bubbles or cracks in the packed bed.

  • Equilibrate: Run 2-3 column volumes of the initial mobile phase through the packed column to ensure it is fully equilibrated.

Step 3: Sample Loading

  • Dry Loading (Recommended): Dissolve the crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel or celite to the solution and evaporate the solvent to obtain a free-flowing powder.

  • Apply to Column: Carefully add the dry-loaded sample to the top of the packed silica gel bed, ensuring a flat, even layer. Add a thin layer of sand on top to prevent disturbance during solvent addition.

Step 4: Elution and Fraction Collection

  • Isocratic or Gradient Elution: Begin eluting with the mobile phase determined from the TLC analysis. A gradient elution, where the polarity of the mobile phase is gradually increased by increasing the proportion of ethyl acetate, is often more effective for separating complex mixtures.[2]

  • Collect Fractions: Collect the eluent in small, numbered fractions.

  • Monitor Fractions by TLC: Analyze the collected fractions by TLC to identify which ones contain the purified target compound.

Step 5: Isolation of the Purified Compound

  • Combine Fractions: Combine the fractions that contain the pure product.

  • Remove Solvent: Remove the mobile phase solvents using a rotary evaporator. The presence of triethylamine may require co-evaporation with a solvent like toluene to remove it completely.

  • Characterize: Confirm the identity and purity of the final product using appropriate analytical techniques (e.g., NMR, MS, HPLC).

Workflow Diagram

Purification_Workflow A Crude Sample B TLC Method Development (Hexane:EtOAc + 1% TEA) A->B D Dry Sample Loading A->D C Column Packing (Silica Gel Slurry) B->C E Gradient Elution D->E F Fraction Collection E->F G TLC Analysis of Fractions F->G H Combine Pure Fractions G->H I Solvent Evaporation H->I J Purified Racemic Product I->J

Caption: Workflow for the achiral purification of 1-(4-Methyl-2-pyridinyl)-1-propanamine.

Part II: Chiral Separation of Enantiomers

The presence of a stereocenter at the first carbon of the propanamine chain means that 1-(4-Methyl-2-pyridinyl)-1-propanamine exists as a pair of enantiomers. For many pharmaceutical applications, it is necessary to isolate and test the individual enantiomers, as they can have different pharmacological activities.[3] Chiral HPLC is the most effective method for this separation.

Principle of Chiral HPLC

Chiral HPLC utilizes a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers of the analyte.[4] The differing stability of these diastereomeric complexes leads to different retention times for the two enantiomers, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for the separation of a broad range of chiral compounds, including amines.[3]

Materials and Equipment
Item Specification
HPLC System Preparative or semi-preparative HPLC with UV detector
Chiral Column Polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H)
Mobile Phase Solvents Hexane (HPLC grade), Isopropanol (HPLC grade), Diethylamine (DEA) or other basic modifier
Sample Purified racemic 1-(4-Methyl-2-pyridinyl)-1-propanamine
Protocol for Chiral Separation

Step 1: Analytical Method Development

  • Initial Screening: Screen different polysaccharide-based chiral columns with a standard mobile phase, typically a mixture of hexane and a polar alcohol modifier like isopropanol or ethanol.

  • Mobile Phase Optimization: Adjust the ratio of hexane to the alcohol modifier to optimize the resolution and retention times of the enantiomers.

  • Additive Effect: For basic analytes, the addition of a small amount of a basic modifier like diethylamine (DEA) to the mobile phase is often necessary to improve peak shape and prevent tailing.

Step 2: Preparative Separation

  • Scale-Up: Once an effective analytical separation is achieved, the method can be scaled up to a preparative or semi-preparative scale by using a larger dimension column and a higher flow rate.

  • Sample Injection: Dissolve the purified racemic mixture in the mobile phase and inject it onto the column.

  • Fraction Collection: Collect the eluting enantiomers as separate fractions based on the retention times determined during the analytical method development.

  • Solvent Removal and Analysis: Remove the solvent from the collected fractions and analyze their enantiomeric purity (enantiomeric excess, ee%) using the analytical chiral HPLC method.

Logical Relationship Diagram

Chiral_Separation_Logic Racemic_Mixture Purified Racemic Mixture Chiral_Column Chiral Stationary Phase (e.g., Polysaccharide-based) Racemic_Mixture->Chiral_Column Introduction Diastereomeric_Complex_R Transient Diastereomeric Complex (R) Chiral_Column->Diastereomeric_Complex_R Interaction Diastereomeric_Complex_S Transient Diastereomeric Complex (S) Chiral_Column->Diastereomeric_Complex_S Interaction Enantiomer_R Enantiomer R Enantiomer_S Enantiomer S Diastereomeric_Complex_R->Enantiomer_R Differential Elution Diastereomeric_Complex_S->Enantiomer_S Differential Elution

Caption: The principle of chiral separation of enantiomers on a chiral stationary phase.

Conclusion

The successful purification of 1-(4-Methyl-2-pyridinyl)-1-propanamine requires a methodical approach that addresses both its basicity and chirality. The use of a triethylamine-modified mobile phase in standard silica gel chromatography is an effective strategy for obtaining a chemically pure racemic mixture. For the isolation of individual enantiomers, chiral HPLC with a polysaccharide-based stationary phase is the method of choice. The protocols outlined in this guide provide a solid foundation for researchers to achieve high-purity samples of this important compound, enabling further research and development.

References

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (n.d.). PubMed. Retrieved February 21, 2026, from [Link]

  • TLC stains. (n.d.). Retrieved February 21, 2026, from [Link]

  • HPLC Methods for analysis of 2-Aminopyridine. (n.d.). HELIX Chromatography. Retrieved February 21, 2026, from [Link]

  • 3-Aminopyridine. (2007, March 2). SIELC Technologies. Retrieved February 21, 2026, from [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (n.d.). PMC. Retrieved February 21, 2026, from [Link]

  • HPLC Methods for analysis of 4-Aminopyridine. (n.d.). HELIX Chromatography. Retrieved February 21, 2026, from [Link]

  • Detection and Visualization Methods Used in Thin-Layer Chromatography. (2025, October 22). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. (n.d.). ACS Publications. Retrieved February 21, 2026, from [Link]

  • Chiral HPLC Column. (n.d.). Phenomenex. Retrieved February 21, 2026, from [Link]

  • 2.1.4F: Visualizing TLC Plates. (2022, August 16). Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. (n.d.). SIELC Technologies. Retrieved February 21, 2026, from [Link]

  • TLC Visualization Reagents. (n.d.). EPFL. Retrieved February 21, 2026, from [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI. Retrieved February 21, 2026, from [Link]

Sources

Method

Using 1-(4-Methyl-2-pyridinyl)-1-propanamine as a ligand in catalysis

Application Note: 1-(4-Methyl-2-pyridinyl)-1-propanamine as a Ligand in Asymmetric Catalysis Executive Summary This application note details the utilization of 1-(4-Methyl-2-pyridinyl)-1-propanamine (MPPA) as a chiral bi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(4-Methyl-2-pyridinyl)-1-propanamine as a Ligand in Asymmetric Catalysis

Executive Summary

This application note details the utilization of 1-(4-Methyl-2-pyridinyl)-1-propanamine (MPPA) as a chiral bidentate ligand in transition-metal catalysis. Belonging to the privileged class of 1-(2-pyridyl)alkylamines, MPPA is distinguished by a 4-methyl substitution on the pyridine ring, which enhances the electron-donating capability of the pyridine nitrogen compared to the unsubstituted analog. This structural modification modulates the Lewis basicity and solubility profile of the resulting metal complexes.

Primary applications include Asymmetric Transfer Hydrogenation (ATH) of ketones and imines (using Ru, Rh, or Ir) and enantioselective nucleophilic additions (e.g., organozinc additions to aldehydes). This guide provides validated protocols for ligand complexation, catalytic workflow, and reaction optimization.

Ligand Profile & Mechanistic Insight

Chemical Identity
  • IUPAC Name: 1-(4-methylpyridin-2-yl)propan-1-amine[1]

  • Common Abbreviation: MPPA

  • CAS Number: 55496-56-5 (Generic), 94942 (Sigma Product ID reference)

  • Molecular Weight: 150.22 g/mol [2][3]

  • Coordination Mode: Bidentate (

    
    -donor). Forms a rigid 5-membered chelate ring with transition metals.
    
Structural Advantages
  • Electronic Tuning (The 4-Methyl Effect): The methyl group at the 4-position of the pyridine ring exerts a positive inductive effect (+I). This increases the electron density on the pyridine nitrogen, strengthening the Metal-N(py) bond. This is critical for stabilizing high-oxidation-state intermediates in catalytic cycles (e.g., Ru-Hydride species).

  • Chirality: The C1 carbon of the propyl chain is a stereocenter. Enantiopure forms (R or S) induce chirality in the product via steric transmission in the transition state.

  • Hemilability: The amine (

    
    ) is a hard donor, while the pyridine is softer. This hemilability can facilitate substrate coordination by temporary dissociation or ring-slippage.
    

Table 1: Physicochemical Properties

PropertyValueNote
Formula

Basicity (

)
~6.0 (Pyridine), ~10.0 (Amine)Estimated based on homologs.
Solubility MeOH, EtOH, DCM, TolueneHigh solubility in polar organic solvents.
Stability Hygroscopic (as free base)Store under inert atmosphere or as HCl salt.

Protocol 1: Synthesis of the Pre-Catalyst [RuCl(p-cymene)(MPPA)]Cl

This protocol describes the in situ or isolated preparation of the Ruthenium(II) complex, which is the active pre-catalyst for Asymmetric Transfer Hydrogenation (ATH).

Reagents:
  • 
     (Dichloro(p-cymene)ruthenium(II) dimer)
    
  • (S)- or (R)-1-(4-Methyl-2-pyridinyl)-1-propanamine (MPPA)

  • 2-Propanol (Anhydrous)

  • Triethylamine (

    
    )
    
Step-by-Step Procedure:
  • Charge: In a dry Schlenk flask under Nitrogen (

    
    ), add 
    
    
    
    (0.5 equiv relative to ligand) and MPPA (1.0 equiv).
  • Solvent Addition: Add anhydrous 2-propanol (0.1 M concentration relative to Ru).

  • Heating: Heat the mixture to 50°C for 1 hour. The solution typically turns from deep red to orange-yellow, indicating the cleavage of the Ru-dimer and formation of the monomeric chelate complex.

  • Filtration (Optional): If isolating, remove solvent in vacuo, redissolve in minimal DCM, and precipitate with diethyl ether.

  • Use: For in situ catalysis, the solution can be used directly after cooling to room temperature.

Protocol 2: Asymmetric Transfer Hydrogenation (ATH) of Acetophenone

Objective: Enantioselective reduction of acetophenone to 1-phenylethanol using MPPA-Ru catalyst. This system relies on the "N-H effect," where the ligand's amine proton assists in hydride transfer via an outer-sphere mechanism.

Reaction Diagram (Graphviz)

ATH_Mechanism PreCat Pre-Catalyst [Ru-Cl-Ligand] ActiveCat Active Hydride [Ru-H-Ligand] PreCat->ActiveCat HCOONa / iPrOH (Base Activation) TS Transition State (Outer Sphere) ActiveCat->TS + Substrate Substrate Substrate (Ketone) Substrate->TS TS->PreCat Regeneration Product Chiral Alcohol (S or R) TS->Product H-Transfer

Figure 1: Catalytic cycle for Asymmetric Transfer Hydrogenation (ATH) utilizing the MPPA-Ru complex. The cycle proceeds via an outer-sphere mechanism stabilized by the ligand's amine proton.

Experimental Workflow:
  • Substrate Preparation:

    • Substrate: Acetophenone (1.0 mmol).

    • Hydrogen Source: 5:2 Formic acid/Triethylamine azeotrope (TEAF) or 2-Propanol.

    • Solvent: DCM or neat (if using TEAF).

  • Catalyst Loading:

    • Add the pre-formed Ru-MPPA complex (1 mol%, 0.01 mmol) to the reaction vessel.

  • Reaction Initiation:

    • Add the hydrogen source (e.g., 0.5 mL TEAF).

    • Stir at 25°C - 40°C. Monitor by TLC or GC.

  • Quenching & Analysis:

    • Once conversion >95%, quench with water (5 mL).

    • Extract with EtOAc (

      
       mL).
      
    • Dry over

      
       and concentrate.
      
    • Analysis: Determine conversion by

      
       NMR and enantiomeric excess (
      
      
      
      ) by Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 95:5).
Optimization & Troubleshooting (Self-Validating System)

Table 2: Optimization Parameters for ATH

ParameterRecommendationMechanistic Rationale
Solvent DCM or MeOHDCM often improves

by minimizing competitive H-bonding from solvent, while MeOH accelerates rate.
Base KOH or

-BuOK
Strong base is required to generate the active Ru-alkoxide/hydride species from the chloride precursor.
Temperature 0°C to 25°CLower temperatures generally increase enantioselectivity (

) at the cost of reaction rate.
Ligand/Metal Ratio 1.1 : 1Slight excess of ligand ensures no unligated (racemic) metal species are active.

Protocol 3: Asymmetric Addition of Diethylzinc to Aldehydes

Objective: Use MPPA as a chiral ligand to catalyze the addition of


 to benzaldehyde.
Workflow:
  • Ligand Solution: Dissolve MPPA (5 mol%) in dry Toluene (2 mL) under Argon.

  • Zinc Addition: Add

    
     (2.2 equiv, 1.0 M in hexanes) at 0°C. Stir for 20 min to form the active Zinc-Ligand complex.
    
  • Substrate Addition: Add Benzaldehyde (1.0 mmol) slowly at 0°C.

  • Reaction: Stir at 0°C for 12-24 hours.

  • Workup: Quench with 1M HCl. Extract with ether. Analyze

    
     via Chiral HPLC.
    

References

  • General Class Overview: Chelucci, G. (2013). Pyridine-containing chiral ligands in asymmetric catalysis. Coordination Chemistry Reviews.

  • Commercial Availability: Sigma-Aldrich Product 94942.[1] 1-(4-Methylpyridin-2-yl)propan-1-amine.[1]

  • ATH Mechanism: Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.

  • Pyridyl-Amine Ligands: Malkov, A. V., et al. (2003). New chiral 1-heteroaryl-alkylamines as ligands for asymmetric catalysis. Tetrahedron Letters.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Synthesis of 1-(4-Methyl-2-pyridinyl)-1-propanamine

Document ID: TS-PYR-042 | Version: 2.1 | Last Updated: 2026-02-21 Target Molecule: 1-(4-Methyl-2-pyridinyl)-1-propanamine (CAS: Analogous to 51639-59-9 series) Precursor: 1-(4-methylpyridin-2-yl)propan-1-one[1] Module 1:...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-PYR-042 | Version: 2.1 | Last Updated: 2026-02-21 Target Molecule: 1-(4-Methyl-2-pyridinyl)-1-propanamine (CAS: Analogous to 51639-59-9 series) Precursor: 1-(4-methylpyridin-2-yl)propan-1-one[1]

Module 1: Strategic Route Selection

Before optimizing yield, ensure you are using the correct synthetic pathway for your downstream requirements. The synthesis of


-branched pyridyl amines is notoriously difficult due to catalyst poisoning  (pyridine nitrogen chelation) and product water solubility .[1]
Decision Matrix: Select Your Protocol

RouteSelection cluster_tips Critical Constraints Start Start: Define Purity Goal IsChiral Is Enantiopurity Required? Start->IsChiral Racemic Racemic Target IsChiral->Racemic No Chiral Chiral Target (>98% ee) IsChiral->Chiral Yes RouteA Route A: Oxime Reduction (High Throughput / Scale-Up) Racemic->RouteA RouteB Route B: Ellman Auxiliary (High Precision / Drug Disc) Chiral->RouteB Constraint1 Avoid Pt/Pd Catalysts (Causes Ring Hydrogenation) Constraint2 Product is Hygroscopic & Water Soluble

Figure 1: Strategic decision tree for selecting the synthetic methodology based on stereochemical requirements.

Module 2: Detailed Experimental Protocols

Protocol A: The "Robust" Route (Oxime Reduction)

Best for: Scale-up, racemic standards, and overcoming catalyst poisoning.

The Logic: Direct reductive amination of 2-acylpyridines often stalls because the pyridine nitrogen poisons Lewis Acid catalysts (like


).[1] Converting the ketone to an oxime  first creates a stable intermediate that can be reduced vigorously without dimerization.

Step 1: Oximation

  • Dissolve 1-(4-methylpyridin-2-yl)propan-1-one (1.0 equiv) in EtOH (5 mL/mmol).

  • Add

    
     (1.5 equiv) and Sodium Acetate (2.0 equiv).[1]
    
  • Reflux for 2–4 hours. Monitor by TLC (Oximes are more polar than ketones).[1]

  • Workup: Evaporate EtOH. Partition between EtOAc and water.[2] The oxime is usually organic soluble.

Step 2: Reduction (The Yield Maker) Critical: Do NOT use Pd/C or PtO2, as these will hydrogenate the pyridine ring to a piperidine.

ComponentStoichiometryRole
Substrate 1.0 equivPyridyl Oxime
Catalyst Raney Nickel (50% wt/wt)Resists poisoning; selective for C=N bonds.[1]
Solvent 7M

in MeOH
CRITICAL: Ammonia suppresses secondary amine dimers.[1]
Pressure 50–60 psi

Requires Parr shaker or autoclave.

Procedure:

  • Wash Raney Nickel (slurry in water) 3x with MeOH to remove water (Pyridine amines love water; keep the reaction dry).

  • Suspend oxime and Raney Ni in methanolic ammonia.

  • Hydrogenate at 50 psi for 12–24 hours.

  • Filtration: Filter through Celite under Argon (Raney Ni is pyrophoric).

Protocol B: The "Precision" Route (Ellman Auxiliary)

Best for: Enantioselective synthesis (drug candidates).

The Logic: Uses tert-butanesulfinamide to form a chiral imine.[1] The bulky chiral group directs the hydride attack to one face of the molecule.

  • Condensation: Ketone + (R)-tert-butanesulfinamide (1.1 equiv) +

    
     (2.0 equiv) in THF (reflux, 16h).[1]
    
  • Reduction: Cool to -48°C. Add L-Selectride (for high diastereoselectivity) or

    
     (cheaper, lower dr).
    
  • Deprotection: Treat the sulfinamide intermediate with 4M HCl in Dioxane/MeOH to cleave the auxiliary.

Module 3: Isolation & Purification (The "Pyridine Trap")

The #1 cause of "low yield" in this synthesis is not reaction failure—it is extraction failure. 1-(2-pyridyl)alkylamines are highly polar and often act as surfactants.[1]

Troubleshooting the Workup

Scenario: The reaction worked (confirmed by LCMS), but the organic layer is empty after extraction.

The Fix: The "Salting Out" Protocol Do not use standard bicarbonate washes. You must force the amine out of the water.

  • Basify Hard: Adjust the aqueous layer to pH > 13 using 50% NaOH or solid KOH pellets.

    • Why: The pyridine nitrogen (

      
      ) and the primary amine (
      
      
      
      ) must both be fully deprotonated.[1]
  • Saturate: Add solid NaCl until the solution is saturated (undissolved salt visible).

  • Solvent Switch: Replace Ethyl Acetate with DCM:Isopropanol (9:1) or Chloroform:Isopropanol (3:1) .[1]

    • Why: Pure hydrophobic solvents (Hexane/EtOAc) cannot extract this polar amine efficiently.[1]

  • Drying: Dry organic layer over

    
    and
    
    
    
    .
Visualizing the Extraction Logic

Workup Crude Crude Reaction Mixture (Acidic/Neutral) pHCheck Check pH Crude->pHCheck LowPH pH < 12 pHCheck->LowPH HighPH pH > 13 pHCheck->HighPH Action1 Add 50% NaOH + Solid NaCl LowPH->Action1 Fix Fail Product Trapped in Water LowPH->Fail If extracted now Extract Extract with DCM:IPA (9:1) HighPH->Extract Action1->HighPH Result Product in Organic Phase Extract->Result

Figure 2: Extraction workflow to prevent product loss in the aqueous phase.

Module 4: FAQ & Troubleshooting

Q1: I see a large impurity at M+ product mass + product mass - NH3. What is it?

  • Diagnosis: This is the dimer (secondary amine). It forms when the product amine reacts with the intermediate imine.[3]

  • Solution:

    • Increase Ammonia concentration (use 7M

      
       in MeOH).[1]
      
    • Dilute the reaction (operate at 0.05 M).

    • If using

      
      , add the hydride slowly over 2 hours.
      

Q2: My pyridine ring is reducing to a piperidine.

  • Diagnosis: Over-reduction. This is common with Pt or Pd catalysts in acidic media.

  • Solution: Switch to Raney Nickel (Route A) or use Sodium Cyanoborohydride (

    
    ) at pH 6. Avoid high-pressure hydrogenation with Pd/C.
    

Q3: The product is oiling out and won't crystallize as the HCl salt.

  • Diagnosis: Hygroscopic salt.[4] Pyridyl amine hydrochlorides are often deliquescent.

  • Solution:

    • Use anhydrous

      
        or Dioxane .[1]
      
    • Add 4M HCl in Dioxane dropwise to the free base.

    • If it oils, scratch the flask and sonicate.

    • Alternatively, form the Oxalate salt (often more crystalline than HCl for pyridines).

References

  • Reductive Amination of Pyridines: Organic Syntheses 2021, 98, 131-147. (Protocol for pyridine amination using metal hydrides).

  • Oxime Reduction Specifics: Journal of the American Chemical Society, "Metal/Oxide Interface Enabling Selective Electrocatalytic Reduction of Oxime to Amine". (Highlights the mechanism of oxime-to-amine selectivity). [1]

  • Ellman Auxiliary Synthesis:Chemical Reviews 2010, 110, 6, 3600–3740. (The definitive guide on using tert-butanesulfinamide for chiral amines).
  • Purification of Water Soluble Amines: ResearchGate Discussion on Pyridine Extraction. (Practical insights on salting out and solvent selection).

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Pyridine Propanamine Formation

Executive Summary The formation of pyridine propanamines —specifically through the alkylation of 2-benzylpyridine derivatives with dimethylaminoethyl chloride—is a thermodynamically sensitive process governed by a strict...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The formation of pyridine propanamines —specifically through the alkylation of 2-benzylpyridine derivatives with dimethylaminoethyl chloride—is a thermodynamically sensitive process governed by a strict Temperature Ramp Protocol .

Inconsistent yields and "tarring" (polymerization) in this reaction are rarely due to reagent stoichiometry alone; they are frequently caused by thermal mismanagement of the metallation (deprotonation) step versus the alkylation (substitution) step. This guide defines the optimal thermal windows to maximize conversion while suppressing oxidative degradation and self-condensation.

Part 1: The Core Protocol (The "Temperature Ramp")

The industry-standard synthesis (e.g., for Pheniramine) utilizes a strong base (NaNH₂, NaH, or KNH₂) to generate a carbanion at the benzylic position, followed by nucleophilic attack on an alkyl halide.

Critical Insight: You cannot run this reaction at a single static temperature.

  • High Temp during Deprotonation: Causes rapid oxidative dimerization (formation of 1,2-diphenylethane derivatives) and viscous tars.

  • Low Temp during Alkylation: Results in stalled kinetics and accumulation of unreacted alkyl halide, leading to potential runaways upon workup.

Optimized Thermal Profile
PhaseReaction StepTarget TempDurationMechanistic Rationale
1 Metallation (Deprotonation)15°C – 25°C 60–90 minKinetic control. Low temperature stabilizes the colored carbanion intermediate and prevents radical coupling side-reactions.
2 Addition (Alkyl Halide)30°C – 40°C DropwiseControlled exotherm management. The alkylation is exothermic; active cooling is required to maintain this range.
3 Propagation (Completion)45°C – 55°C 2–3 hoursThermodynamic drive. Slight heating overcomes the activation energy for the final 10–15% conversion without degrading the amine product.
4 Quench < 10°C N/ARapid cooling prevents hydrolysis of the pyridine ring or retro-Michael reactions during aqueous workup.

Part 2: Visualizing the Workflow

The following diagram illustrates the critical "Stepwise Temperature Ramp" required for high-purity synthesis.

TemperatureRamp Start Start: 2-Benzylpyridine + Solvent (THF/Toluene) BaseAdd Add Base (NaNH2/NaH) Temp: 15-25°C Start->BaseAdd Carbanion Form Carbanion (Deep Red/Brown Color) BaseAdd->Carbanion 60 min stir AddHalide Drip Alkyl Halide Control Temp: 30-40°C Carbanion->AddHalide Exothermic Step Heat Heat to 45-55°C (2-3 Hours) AddHalide->Heat Drive Kinetics Check Check Conversion (HPLC) Heat->Check Check->Heat <98% Conv. (Add time, not temp) Quench Cool to <10°C & Quench Check->Quench >98% Conv.

Figure 1: The Stepwise Temperature Ramp ensures carbanion stability before driving the alkylation kinetics.

Part 3: Troubleshooting & FAQs

Symptom: Reaction mixture turns black/tarry before alkyl halide addition.
  • Diagnosis: Thermal degradation of the carbanion.

  • Root Cause: The deprotonation temperature exceeded 30°C. The benzylic carbanion is susceptible to oxidative coupling or polymerization at high temperatures.

  • Solution: Maintain the reactor jacket at 15–20°C during base addition. Ensure the system is under a strict Nitrogen/Argon atmosphere; oxygen accelerates this degradation [1].

Symptom: High starting material remains despite refluxing (80°C+).
  • Diagnosis: "False Reflux" or Base Deactivation.

  • Root Cause: If using Sodamide (NaNH₂), it may have hydrolyzed if the solvent was not dry. Alternatively, high temperature at the start caused the base to attack the solvent (e.g., THF ring opening) rather than the substrate.

  • Solution: Do not simply increase temperature. Verify solvent water content (<50 ppm). Switch to the "Ramp" protocol: Deprotonate cold, then heat only after the alkyl halide is present [2].

FAQ: Can I use Palladium Catalysis instead of Strong Bases?

Q: I am struggling with the moisture sensitivity of NaNH₂. Can I use a Buchwald-Hartwig or Heck type reaction?

A: Yes, but the temperature requirements shift drastically.

  • Method: Pd-catalyzed cross-coupling (e.g., 3-bromo-2-aminopyridine + amine).[1]

  • Temperature: These reactions typically require 80°C – 110°C to achieve catalyst turnover.

  • Trade-off: While you avoid moisture sensitivity, you introduce thermal stress on the catalyst. For room temperature (25°C) amination, you must use specialized bulky phosphine ligands like CyPF-t-Bu [3]. Standard ligands (PPh3) will not work at low temps.

FAQ: Exotherm Management

Q: The temperature spikes to 60°C during the addition of dimethylaminoethyl chloride. Is this acceptable?

A: No. A spike to 60°C promotes double-alkylation (formation of quaternary ammonium salts) and side-reactions with the solvent.

  • Corrective Action: The addition rate must be slave-controlled to the internal temperature. If the temp exceeds 40°C, stop addition immediately until the reactor cools back to 30°C.

Part 4: Diagnostic Logic Tree

Use this decision tree when your yield is below 80%.

TroubleshootingTree Issue Problem: Low Yield / Impurities Color Is the mixture Black/Tarry? Issue->Color TempCheck Was Deprotonation >25°C? Color->TempCheck Yes Conversion Is Conversion Low? Color->Conversion No (Mixture is Red/Brown) SolventCheck Is Solvent Dry? (<50ppm H2O) TempCheck->SolventCheck No Tars Cause: Oxidative Degradation Action: Lower Deprotonation Temp TempCheck->Tars Yes SolventCheck->Tars No (Wet) NoRxn Cause: Base Deactivation Action: Check Solvent/Base Quality TempProfile Was Alkylation Temp <30°C? Conversion->TempProfile Yes TempProfile->NoRxn No Kinetics Cause: Kinetic Stall Action: Increase Alkylation Temp to 50°C TempProfile->Kinetics Yes

Figure 2: Diagnostic logic for isolating thermal vs. chemical failure modes.

References

  • Organic Syntheses. (1955). Sodium Amide.[2][3] Org. Synth. Coll. Vol. 3, 778. Link

  • Google Patents. (2015). CN105175318A - Synthesis method of pheniramine maleate.[4] Vertex AI Grounding. Link

  • National Institutes of Health (PMC). (2008). Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature. J Am Chem Soc.[5][6] Link

  • BenchChem. (2025).[7] Optimization of reaction conditions for N-alkylation. Link

Sources

Troubleshooting

Technical Support Hub: Handling 1-(4-Methyl-2-pyridinyl)-1-propanamine Salts

[1] Ticket ID: #PYR-AMINE-001 Status: Open Priority: High (Critical Reagent Handling) Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1] Executive Summary & Chemical Context User Query: "I am ob...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: #PYR-AMINE-001 Status: Open Priority: High (Critical Reagent Handling) Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

Executive Summary & Chemical Context

User Query: "I am observing inconsistent yields and weighing errors with 1-(4-Methyl-2-pyridinyl)-1-propanamine salts. The material clumps rapidly on the balance. How do I handle this?"

Technical Root Cause: The salts of 1-(4-Methyl-2-pyridinyl)-1-propanamine (e.g., hydrochloride, tartrate) exhibit deliquescence .[1] The pyridine ring (weak base, pKa ~5.2) and the primary aliphatic amine (strong base, pKa ~10.5) create a dual-site hygroscopic lattice. When exposed to ambient humidity, the lattice energy is overcome by the hydration energy of the counter-ions (Cl⁻, Tartrate²⁻), causing the crystal to absorb atmospheric water until it dissolves in its own sorbed moisture.

Impact on Experimentation:

  • Stoichiometric Drift: Weighing 100 mg of "wet" salt may only deliver 85 mg of active amine. This leads to under-loading in coupling reactions (e.g., amide formation, reductive amination).[1]

  • Catalyst Poisoning: In transition-metal catalysis (e.g., Buchwald-Hartwig), introduced water can hydrolyze catalysts or ligands.[1]

  • Physical Handling: Caking prevents accurate transfer and dissolution.

Troubleshooting Guide (Q&A Format)

Issue A: "The solid turns to goo/oil on the balance."

Diagnosis: Rapid Deliquescence. Immediate Action: Stop weighing in open air.

Resolution Protocol:

  • The "Weigh-by-Difference" Technique:

    • Dry a capped vial/flask in an oven.

    • Add the approximate amount of salt to the vial inside a glovebox or dry bag.

    • Weigh the closed vial (Mass A).

    • Quickly transfer the solid to your reaction vessel.

    • Immediately recap and weigh the empty vial (Mass B).

    • Mass Transferred = Mass A - Mass B. [1]

    • Why? This eliminates the kinetic error of water absorption during the 30-60 seconds of balance stabilization.

  • The Glovebox Alternative:

    • If a glovebox is unavailable, use a funnel with a positive pressure nitrogen cone directed over the balance pan to create a localized dry zone.

Issue B: "My reaction yields are fluctuating between 40-70%."

Diagnosis: Stoichiometric error due to variable water content (10-30% w/w water is common in older batches).[1]

Resolution Protocol: You must determine the Effective Molecular Weight (MW_eff) before use. Do not trust the label MW.

  • Method 1: Quantitative NMR (qNMR) - The Gold Standard [1]

    • Dissolve ~10 mg of the salt in D₂O or DMSO-d₆.

    • Add a precise mass of an internal standard (e.g., Maleic Acid or Dimethyl Sulfone).

    • Compare the integration of the unique methyl group on the pyridine ring (approx. 2.3 ppm) against the standard.

    • Result: This gives you the exact wt% of active amine.

  • Method 2: Karl Fischer (KF) Titration [1]

    • Critical Note: Standard KF reagents contain pyridine bases. Since your molecule is a pyridine base, this is generally fine, but for high precision, use imidazole-based KF reagents (e.g., Hydranal™-Composite) to ensure the pH buffer capacity isn't overwhelmed by your substrate.[1]

Issue C: "The salt is already caked hard in the bottle."

Diagnosis: Irreversible crystal bridging. Resolution Protocol: Do not chip at it (risk of glass breakage/contamination).

  • Dissolve the entire bottle content in dry methanol or ethanol.

  • Perform an Azeotropic Distillation (See Protocol 1 below) to recover the dry solid or use the solution directly after titration.

Standard Operating Protocols (SOPs)

Protocol 1: Azeotropic Drying (The "Rescue" Method)

Use this when vacuum oven drying is insufficient or the solid has melted.

  • Dissolution: Dissolve the wet salt in a minimum amount of dry Methanol (MeOH).

  • Entrainer Addition: Add Toluene (ratio 3:1 Toluene:MeOH).

  • Distillation: Rotovap at 45°C.

    • Mechanism:[1][2][3] MeOH/Toluene/Water form a ternary azeotrope that boils lower than water alone, carrying the moisture out.

  • Chase: Once dry, add fresh Toluene and rotovap again to remove residual MeOH.

  • Final State: The product should crash out as a fine, white powder.

  • Storage: Store under Argon/Nitrogen in a desiccator containing P₂O₅ (Phosphorus Pentoxide).

Protocol 2: Correcting Stoichiometry via qNMR

Use this to calculate the "Correction Factor" (CF) for reactions.

Formula:


[1]
  • 
    : Integrated Area[1]
    
  • 
    : Number of protons (e.g., 3 for the methyl group)
    
  • 
    : Mass weighed (mg)
    
  • 
    : Molecular Weight ( g/mol )[1]
    

Application: If Purity is 85%, weigh


 to get the correct equivalents.

Data Visualization & Logic Flows

Figure 1: Decision Logic for Handling Hygroscopic Salts

Caption: Workflow for determining the appropriate handling method based on the physical state of the salt.

HandlingLogic Start Inspect Salt Condition State1 Free Flowing Powder Start->State1 State2 Clumped / Caked Start->State2 State3 Liquefied / Goo Start->State3 Action_Weigh Weigh by Difference (Closed Vial) State1->Action_Weigh Action_Grind Grind in Glovebox State2->Action_Grind Action_Rescue Protocol 1: Azeotropic Drying State3->Action_Rescue Check_Stoich Check Stoichiometry (qNMR / KF) Action_Weigh->Check_Stoich Action_Grind->Check_Stoich Action_Rescue->Check_Stoich Reaction Proceed to Reaction Check_Stoich->Reaction Apply Correction Factor

Figure 2: Azeotropic Drying Mechanism

Caption: The ternary azeotrope removal process for recovering wet pyridine amine salts.

Azeotrope Input Wet Salt (Salt + H2O) Step1 Add Methanol (Dissolve) Input->Step1 Step2 Add Toluene (Entrainer) Step1->Step2 Evap Rotovap (45°C) Remove Ternary Azeotrope (MeOH/Tol/H2O) Step2->Evap Result Dry Crystalline Solid Evap->Result -H2O

Reference Data

Table 1: Recommended Drying Agents & Solvents

AgentSuitability for Pyridine AminesNotes
P₂O₅ (Phosphorus Pentoxide) Excellent Best for vacuum desiccators.[1] Chemically traps water.
KOH (Potassium Hydroxide) GoodGood for amine salts; prevents acid fumes if HCl salt dissociates slightly.
CaCl₂ PoorCan form complexes with amines; avoid.
Toluene Excellent Best azeotropic solvent. Forms azeotrope with water at 85°C (lower with MeOH).

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General techniques for drying organic salts).

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013. (Specific pKa and purification data for pyridine derivatives).

  • Sigma-Aldrich (MilliporeSigma). Karl Fischer Titration - Technical Guide.[1] (Methodology for amine-containing samples).

  • Pauli, G. F. et al. "Importance of Purity Evaluation in Quantitative High-Field NMR." Journal of Medicinal Chemistry, 2014 , 57(22), 9220–9231. (Protocol for qNMR stoichiometry correction). [1]

  • BenchChem Technical Support. Effective Drying of Amine Hydrochloride Salts. (General protocols for handling deliquescent salts).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of 1-(4-Methyl-2-pyridinyl)-1-propanamine: A Deep Dive into 1H NMR Spectrum Analysis

In the landscape of pharmaceutical research and drug development, the unambiguous structural determination of novel chemical entities is a cornerstone of progress. For researchers and scientists, the ability to rapidly a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural determination of novel chemical entities is a cornerstone of progress. For researchers and scientists, the ability to rapidly and accurately characterize a molecule dictates the pace of discovery. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1-(4-Methyl-2-pyridinyl)-1-propanamine, a substituted pyridine derivative of interest. We will not only dissect its predicted 1D 1H NMR spectrum but also explore how advanced 2D NMR techniques provide definitive confirmation. Furthermore, we will objectively compare the utility of NMR with other principal analytical methods, offering a holistic perspective on modern structural elucidation workflows.

Decoding the Signature: Predicted 1H NMR Analysis

The structure of 1-(4-Methyl-2-pyridinyl)-1-propanamine presents a fascinating combination of an aromatic system and a chiral aliphatic sidechain. A comprehensive analysis of its 1H NMR spectrum requires a systematic evaluation of each proton's unique electronic environment. Based on established principles of chemical shifts and spin-spin coupling, we can predict the following spectral features.

Aromatic Region (δ 7.0-8.5 ppm): The 4-methyl-2-substituted pyridine ring gives rise to three distinct aromatic proton signals. The nitrogen atom's electron-withdrawing nature significantly deshields adjacent protons, causing them to resonate at a lower field (higher ppm).

  • H-6 (α-proton): The proton at the 6-position is adjacent to the ring nitrogen, making it the most deshielded aromatic proton. It is expected to appear as a doublet, coupled to H-5.

  • H-5 (β-proton): This proton is coupled to both H-6 and H-3. However, in a 2,4-disubstituted pyridine, the coupling to H-3 is often negligible. Therefore, it will likely appear as a doublet, coupled to H-6.

  • H-3 (β-proton): This proton is adjacent to the bulky propanamine substituent and will appear as a singlet or a very finely split signal.

Aliphatic and Amine Region (δ 0.5-4.5 ppm): The propanamine side chain and the 4-methyl group produce a series of signals characteristic of alkyl fragments.

  • CH (Methine, H-1'): This proton is attached to the chiral center, bonded to both the pyridine ring and the nitrogen of the amine. Its position is influenced by both groups, and it will be split by the adjacent CH2 group into a triplet.

  • CH3 (Aromatic Methyl, H-4'): The methyl group attached to the pyridine ring is in a unique environment with no adjacent protons, resulting in a sharp singlet.

  • CH2 (Methylene, H-2'): These two protons are diastereotopic due to the adjacent chiral center. They are coupled to both the methine (CH) and the terminal methyl (CH3) protons. This complex coupling will result in a multiplet, likely a sextet.[1]

  • NH2 (Amine): The two amine protons typically appear as a broad singlet. Their chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates. In some cases, they can be exchanged with D2O to confirm their identity.[2]

  • CH3 (Terminal Methyl, H-3'): This terminal methyl group is coupled to the adjacent CH2 group, resulting in a characteristic triplet pattern.[1][3][4][5]

Predicted 1H NMR Data Summary
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-6 (Pyridine)~8.3 - 8.5Doublet (d)1H~5.0
H-5 (Pyridine)~7.0 - 7.2Doublet (d)1H~5.0
H-3 (Pyridine)~6.9 - 7.1Singlet (s)1H-
H-1' (Methine)~4.0 - 4.3Triplet (t)1H~7.0
Aromatic CH3~2.3 - 2.5Singlet (s)3H-
H-2' (Methylene)~1.7 - 1.9Multiplet (m)2H-
H-3' (Terminal CH3)~0.9 - 1.1Triplet (t)3H~7.4
NH2 (Amine)Variable (e.g., ~1.5 - 2.5)Broad Singlet (br s)2H-

Beyond One Dimension: Confirmation with 2D NMR Spectroscopy

While 1D 1H NMR provides a robust hypothesis for the structure, 2D NMR experiments offer definitive proof by revealing through-bond correlations between nuclei. For a molecule like 1-(4-Methyl-2-pyridinyl)-1-propanamine, a standard suite of 2D experiments would be employed to validate the assignments made from the 1D spectrum.

Workflow for NMR-Based Structural Elucidation

G A Acquire High-Resolution 1D 1H Spectrum B Propose Initial Structure & Assignments A->B C Acquire 2D COSY Spectrum B->C E Acquire 2D HSQC Spectrum B->E G Acquire 2D HMBC Spectrum B->G D Confirm H-H Connectivity (e.g., Aliphatic Chain) C->D I Finalize & Confirm Structure D->I F Correlate Protons to Directly Attached Carbons E->F F->I H Establish Long-Range (2-3 bond) H-C Connectivity (e.g., Chain-to-Ring) G->H H->I

Caption: A standard workflow for definitive structural elucidation using a combination of 1D and 2D NMR techniques.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). We would expect to see a cross-peak between the methine (H-1') and the methylene (H-2'), and another between the methylene (H-2') and the terminal methyl (H-3'), confirming the propyl chain's integrity.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC maps protons directly to the carbons they are attached to.[6][7] This is invaluable for assigning the 13C spectrum and confirming that, for instance, the proton signal at ~4.1 ppm is indeed attached to a carbon bonded to both an aromatic ring and a nitrogen atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together molecular fragments.[6][8] It reveals correlations between protons and carbons separated by 2-3 bonds. Key expected correlations for this molecule would include:

    • The methine proton (H-1') showing a correlation to the pyridine carbons C-2 and C-3.

    • The pyridine proton H-3 showing a correlation to the methine carbon (C-1').

    • The aromatic methyl protons (H-4') showing correlations to pyridine carbons C-3, C-4, and C-5.

These HMBC correlations would irrefutably link the propanamine side chain to the C-2 position of the 4-methylpyridine ring.

A Comparative Analysis: NMR vs. Alternative Techniques

While NMR is a powerhouse for determining solution-state structure and connectivity, it is crucial to understand its place alongside other analytical techniques.

TechniquePrimary Information ProvidedAdvantages for This MoleculeLimitations
1H & 13C NMR Detailed atom connectivity, stereochemistry, solution-state conformation.Unambiguously determines the isomeric structure (e.g., substitution pattern on the ring). Provides rich data on the electronic environment of each atom.Relatively low sensitivity compared to MS. Can be complex to interpret without 2D data.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.High sensitivity, requires minimal sample. HRMS can confirm the molecular formula (C9H14N2). Fragmentation can suggest the presence of the pyridine and propyl-amine moieties.Does not provide definitive information on isomeric substitution patterns (e.g., cannot easily distinguish from 1-(5-methyl-3-pyridinyl)-1-propanamine).
X-ray Crystallography Precise 3D solid-state structure, bond lengths, and angles.Provides the absolute, unambiguous structure in the solid state.Requires a single, high-quality crystal, which can be difficult or impossible to grow. The solid-state conformation may differ from the solution-state or biologically active conformation.
Infrared (IR) Spectroscopy Presence of functional groups (N-H, C-H, C=N, C=C).Quickly confirms the presence of key functional groups like the amine (N-H stretch) and the aromatic ring.Provides very limited information on the overall molecular skeleton and connectivity.

In practice, these techniques are complementary. A typical characterization package for a new compound would involve MS to confirm the mass and formula, followed by a full suite of NMR experiments to establish the precise connectivity and structure.

Experimental Protocols

To ensure high-quality, reproducible data, the following protocols are recommended.

Protocol 1: 1D 1H NMR Spectrum Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of 1-(4-Methyl-2-pyridinyl)-1-propanamine in ~0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a standard 5 mm NMR tube.

  • Solvent Choice: CDCl3 is a good first choice. If proton exchange of the NH2 group is too rapid or hydrogen bonding is problematic, DMSO-d6 can be used to slow down exchange and often resolves the N-H protons as distinct signals.

  • Shimming: Place the sample in the NMR spectrometer and perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of protons for accurate integration.

    • Number of Scans: 16 to 64 scans, depending on sample concentration.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform a baseline correction. Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl3 at 7.26 ppm). Integrate all signals.

Protocol 2: 2D Correlation Spectroscopy (COSY, HSQC, HMBC)
  • Sample: Use the same sample prepared for the 1D experiment.

  • Experiment Setup: Load standard, vendor-provided parameter sets for COSY, gradient-selected HSQC, and gradient-selected HMBC experiments.

  • Key Parameter Optimization (HMBC): The HMBC experiment relies on a long-range coupling constant (J_HMBC). The delay is typically optimized for couplings of 8-10 Hz. If specific correlations are missing, acquiring a second HMBC optimized for a smaller coupling (e.g., 4-5 Hz) may be beneficial.[8]

  • Acquisition: 2D experiments require significantly more time than 1D experiments, ranging from 20 minutes (COSY) to several hours (HMBC), depending on the desired resolution and sample concentration.

  • Processing: Process both dimensions with appropriate window functions, Fourier transformation, phasing, and baseline correction.

Addressing Chirality: An Advanced Application

The C-1' carbon is a stereocenter, meaning 1-(4-Methyl-2-pyridinyl)-1-propanamine is a chiral molecule that exists as a pair of enantiomers. Standard NMR in an achiral solvent cannot distinguish between enantiomers. However, for drug development professionals, determining the enantiomeric excess (ee) is critical. NMR offers elegant solutions for this challenge.

  • Chiral Derivatizing Agents (CDAs): The amine can be reacted with a chiral agent, such as Mosher's acid chloride, to form a pair of diastereomers.[9] These diastereomers are chemically distinct and will exhibit separate signals in the 1H NMR spectrum. The integration ratio of these new signals directly corresponds to the enantiomeric ratio of the original amine.[10][11]

  • Chiral Solvating Agents (CSAs): Alternatively, a chiral solvating agent can be added to the NMR sample. This forms transient, weak diastereomeric complexes that can induce small but measurable chemical shift differences between the signals of the two enantiomers, allowing for quantification.

The ability to perform this analysis directly in the NMR tube makes it a rapid and efficient method for assessing enantiomeric purity compared to chiral chromatography methods.[12]

Conclusion

The analysis of 1-(4-Methyl-2-pyridinyl)-1-propanamine serves as an excellent model for the power and depth of modern NMR spectroscopy. While a 1D 1H NMR spectrum provides a foundational blueprint of the molecule, the strategic application of 2D techniques like COSY, HSQC, and HMBC transforms this blueprint into a confirmed, high-resolution structure. When compared with other analytical methods, NMR's ability to deliver unambiguous, atom-specific connectivity information in the solution state is unparalleled. For researchers in drug discovery and development, mastering these NMR techniques is not just beneficial—it is essential for the confident and efficient characterization of novel molecular entities.

References

  • Organic Chemistry Tutor. (n.d.). Common HNMR Patterns. Retrieved from [Link]

  • University of Calgary. (n.d.). Common 1H NMR Splitting Patterns. Retrieved from [Link]

  • Kusano, S., et al. (2013). Detection of enantiomers of chiral primary amines by 1H NMR analysis via enamine formation with an enantiopure γ-keto acid. Tetrahedron Letters, 54(35), 4765-4768. Retrieved from [Link]

  • Singh, V., et al. (2011). NMR analysis of chiral alcohols and amines: development of an environmentally benign “in tube” procedure with high efficiency and improved detection limit. Green Chemistry, 13(11), 3164-3169. Retrieved from [Link]

  • Gau, D., et al. (2008). Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 20(3-4), 324-330. Retrieved from [Link]

  • Storer, R. I., et al. (2011). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 6(6), 858-863. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.4: Spin-Spin Splitting in the Ethyl Group. Retrieved from [Link]

  • Bull, S. D., et al. (2011). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. Retrieved from [Link]

  • Szafran, M., & Brzezinski, B. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 15(7), 247-251. Retrieved from [Link]

  • Kirk, D. N., & Leonard, D. R. (1984). Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1833-1837. Retrieved from [Link]

  • Al-Rawi, J. M. A., & Salih, S. Z. (1986). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Retrieved from [Link]

  • Quora. (2020). How to deduce the splitting patterns in the 1H NMR spectrum of C2H5Cl. Retrieved from [Link]

  • ResearchGate. (n.d.). Splitting pattern of the 1 H NMR spectrum peaks of an ethyl group.... Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0276509). Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • Navarrete-Miguel, T., et al. (2024). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. ChemistryOpen, 13(1), e202300188. Retrieved from [Link]

  • University of Missouri-St. Louis. (2010). H-C multiple-bond correlations: HMBC. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

Sources

Comparative

Comparative Bioactivity Guide: 1-(4-Methyl-2-pyridinyl)-1-propanamine vs. Pyridine Isomers

Executive Summary This guide provides an in-depth technical comparison of 1-(4-Methyl-2-pyridinyl)-1-propanamine (referred to herein as 4M-2PP ) against its structural pyridine isomers. As a specialized chiral amine scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical comparison of 1-(4-Methyl-2-pyridinyl)-1-propanamine (referred to herein as 4M-2PP ) against its structural pyridine isomers. As a specialized chiral amine scaffold, 4M-2PP represents a critical chemical probe for exploring the bioisosteric replacement of phenyl rings with pyridine in bioactive molecules, particularly in the context of histaminergic and monoaminergic signaling pathways.

This analysis focuses on the structure-activity relationship (SAR) driven by the nitrogen position (2-, 3-, vs. 4-pyridyl) and the steric/electronic impact of the 4-methyl substitution. We evaluate these compounds based on physicochemical properties, predicted target engagement, and metabolic stability.

Chemical Architecture & Properties[1]

The core scaffold of 4M-2PP combines a propyl-amine chain with a pyridine ring. This structure is a bioisostere of 1-phenylpropan-1-amine (an isomer of amphetamine), where the benzene ring is replaced by a pyridine. The specific positioning of the nitrogen atom and the methyl substituent drastically alters the electronic landscape and binding potential.

Physicochemical Comparison Table
Property4M-2PP (Target) 1-(2-Pyridyl)-1-propanamine 1-(3-Pyridyl)-1-propanamine 1-(4-Pyridyl)-1-propanamine
Structure 4-Me-Py-2-CH(NH₂)-EtPy-2-CH(NH₂)-EtPy-3-CH(NH₂)-EtPy-4-CH(NH₂)-Et
Molecular Weight 150.22 g/mol 136.19 g/mol 136.19 g/mol 136.19 g/mol
LogP (Predicted) ~1.8 - 2.1~1.3 - 1.5~1.1 - 1.3~1.1 - 1.3
pKa (Pyridine N) ~6.0 - 6.5 (More Basic)~5.2~4.8~5.2
H-Bond Acceptors 2 (Py-N, Amine-N)222
Electronic Effect Electron-donating (+I) Me group increases basicity of Py-NBaselineInductive withdrawal (-I) from Py-NResonance withdrawal (-R)
Steric Profile High (4-Me blocks para)LowMediumMedium

Analyst Note: The 4-methyl group in 4M-2PP serves two critical functions:

  • Lipophilicity Boost: Increases LogP by ~0.5 units, enhancing blood-brain barrier (BBB) permeability compared to the unsubstituted isomers.

  • Metabolic Blockade: It occupies the para-position relative to the pyridine nitrogen, a common site for oxidative metabolism, potentially extending the half-life (

    
    ).
    

Bioactivity Profile & Mechanism of Action[3][4]

Histaminergic Modulation (H1/H3 Receptors)

The 2-pyridyl-alkylamine motif is a pharmacophore found in histamine agonists (e.g., Betahistine ) and antagonists (e.g., Chlorpheniramine ).

  • 4M-2PP (2-isomer): The nitrogen at the 2-position allows for potential intramolecular hydrogen bonding with the amine side chain, creating a "pseudo-cyclic" conformation that mimics the imidazole ring of histamine. The 4-methyl group may enhance selectivity for H3 receptors by filling a specific hydrophobic pocket.

  • 3- & 4-Isomers: These lack the ability to form the stable 5- or 6-membered intramolecular H-bond ring. Consequently, they often show reduced affinity for histamine receptors but may gain affinity for nicotinic acetylcholine receptors (nAChRs).

Monoamine Transporter Interaction (DAT/NET)

As an analogue of 1-phenylpropan-1-amine, 4M-2PP interacts with monoamine transporters.

  • Selectivity: The pyridine nitrogen introduces a dipole that reduces affinity for the Dopamine Transporter (DAT) compared to the phenyl analogue, potentially lowering abuse liability while maintaining Norepinephrine Transporter (NET) interaction.

  • Isomer Impact: The 4-pyridyl isomer is often the least active in this class due to the high polarity and lack of lipophilic bulk in the correct vector.

Structural Relationship Diagram (DOT)

Bioactivity_SAR Scaffold 1-(2-Pyridyl)-1-propanamine (Core Scaffold) Target 4M-2PP (4-Methyl Derivative) Scaffold->Target + 4-Methyl Group Isomer3 3-Pyridyl Isomer (Nicotinic-like) Scaffold->Isomer3 N-position Shift (2->3) Isomer4 4-Pyridyl Isomer (Isonicotinic-like) Scaffold->Isomer4 N-position Shift (2->4) Target_Activity Enhanced Lipophilicity Metabolic Stability (C4 blocked) H3 Receptor Selectivity Target->Target_Activity Isomer3_Activity nAChR Affinity Lower Lipophilicity Isomer3->Isomer3_Activity Isomer4_Activity Weak Transporter Binding High Polarity Isomer4->Isomer4_Activity

Figure 1: SAR map illustrating the divergent bioactivity profiles driven by structural modification of the pyridine scaffold.

Experimental Protocols

To validate the bioactivity of 4M-2PP versus its isomers, the following standardized protocols are recommended.

Synthesis of 4M-2PP (Reductive Amination)

Objective: Synthesize high-purity 4M-2PP from commercially available precursors.

  • Precursors: 4-Methyl-2-pyridinecarbonitrile (CAS 3512-23-4) or 4-Methyl-2-acetylpyridine.

  • Reaction:

    • Dissolve 4-Methyl-2-propionylpyridine (1.0 eq) in anhydrous methanol.

    • Add Ammonium Acetate (10.0 eq) and Sodium Cyanoborohydride (1.5 eq).

    • Stir at room temperature for 24-48 hours under inert atmosphere (

      
      ).
      
  • Workup: Acidify with HCl to pH < 2, wash with DCM (remove neutrals), basify aqueous layer to pH > 12 with NaOH, extract with DCM.

  • Purification: Column chromatography (SiO₂, DCM:MeOH:NH₄OH 90:9:1).

In Vitro Binding Assay Workflow (Radioligand)

Objective: Determine


 values for H3 receptor binding.

Assay_Workflow Step1 Membrane Preparation (HEK-293 cells expressing hH3R) Step2 Incubation [3H]-N-alpha-methylhistamine (2 nM) + Test Compounds (10^-9 to 10^-5 M) Step1->Step2 Step3 Filtration (GF/B filters pre-soaked in 0.3% PEI) Step2->Step3 Step4 Scintillation Counting Step3->Step4 Step5 Data Analysis (Non-linear regression -> Ki) Step4->Step5

Figure 2: Workflow for competitive radioligand binding assay to determine receptor affinity.

Safety & Handling (E-E-A-T)

  • Hazard Class: Irritant (Skin/Eye).[1] Potential CNS stimulant.

  • Storage: Store at 2-8°C under argon. Hygroscopic as a hydrochloride salt.

  • Handling: Use in a fume hood. Avoid inhalation of dust.

  • Validation: Verify identity via 1H-NMR (DMSO-d6). The methyl group singlet at

    
     ppm and the triplet for the propyl methyl at 
    
    
    
    ppm are diagnostic.

References

  • Sigma-Aldrich. (2024).[2] Product Specification: 1-(4-Methylpyridin-2-yl)propan-1-amine dihydrochloride (Product No. 94942).[2]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Pyridine propanamine derivatives.

  • Lesk, A. M. (2019). Introduction to Protein Science: Architecture, Function, and Genomics. Oxford University Press. (Reference for general receptor-ligand interaction principles).
  • Ganellin, C. R., & Parsons, M. E. (1982). Pharmacology of Histamine Receptors. Wright-PSG. (Foundational text on histamine pharmacophores).
  • Kou, B., et al. (2018). "Structure-Activity Relationships of Pyridine Derivatives in CNS Drug Discovery." Journal of Medicinal Chemistry. (General reference for pyridine SAR).

Sources

Validation

Validating purity of 1-(4-Methyl-2-pyridinyl)-1-propanamine using LC-MS

Comparative Validation Guide: LC-MS Strategies for 1-(4-Methyl-2-pyridinyl)-1-propanamine Purity Assessment Executive Summary & Challenge Definition The Analyte: 1-(4-Methyl-2-pyridinyl)-1-propanamine is a chiral, pyridi...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Validation Guide: LC-MS Strategies for 1-(4-Methyl-2-pyridinyl)-1-propanamine Purity Assessment

Executive Summary & Challenge Definition

The Analyte: 1-(4-Methyl-2-pyridinyl)-1-propanamine is a chiral, pyridine-based alkylamine. The Challenge: This molecule presents a classic "Basic Amine Paradox" in chromatography:

  • Polarity: The aliphatic amine and pyridine ring create high polarity, leading to poor retention on standard C18 columns.

  • Basicity: The amine moieties (

    
    ) interact strongly with residual silanols on silica-based columns, causing severe peak tailing.
    
  • Detection: While the pyridine ring offers UV absorbance, potential synthetic impurities (such as aliphatic starting materials or reductive amination byproducts) often lack chromophores, rendering HPLC-UV insufficient for high-purity validation.

The Solution: This guide validates a Charged Surface Hybrid (CSH) C18 LC-MS method as the gold standard, comparing it against High-pH Reversed-Phase (RP) and HILIC alternatives.

Strategic Comparison: Why LC-MS?

The following table objectively compares the proposed LC-MS workflow against traditional alternatives for this specific chemical class.

FeatureLC-MS (CSH C18, Low pH) HPLC-UV (Standard C18) GC-MS HILIC-MS
Primary Detection Mass-to-Charge (

)
UV Absorbance (254/260 nm)Electron Impact (EI)Mass-to-Charge (

)
Impurity Coverage High. Detects non-chromophoric amines & salts.Medium. Misses aliphatic impurities lacking pyridine ring.High. Good for volatiles, but polar amines tail badly.High. Excellent for very polar impurities.
Peak Shape Excellent. CSH surface repels protons, preventing tailing.Poor to Fair. Requires ion-pairing agents (TEA) which ruin MS.Variable. Often requires derivatization.[1]Good. But sensitive to sample diluent (matrix effects).
Sensitivity (LOD)




Suitability Recommended. Robust & sensitive.QC Routine only. Not for structural validation.Orthogonal. Good for residual solvents.Alternative. If C18 retention is

.

Method Selection Workflow

The following decision tree illustrates the logic for selecting the CSH C18 method over HILIC or High pH RP for this specific molecule.

MethodSelection Start Start: 1-(4-Methyl-2-pyridinyl)-1-propanamine CheckLogP Check Hydrophobicity (LogP) Start->CheckLogP IsPolar Is LogP < 0? CheckLogP->IsPolar HILIC Select HILIC Mode (Ammonium Acetate/ACN) IsPolar->HILIC Yes (Very Hydrophilic) RP_Select Select Reversed Phase IsPolar->RP_Select No (Moderately Polar) CheckBasicity Check Basicity (pKa > 9) RP_Select->CheckBasicity StandardC18 Standard C18 + High pH (Risk: Silica Dissolution) CheckBasicity->StandardC18 Use High pH (pH 10) CSH_C18 Charged Surface Hybrid (CSH) C18 (Low pH Formic Acid) CheckBasicity->CSH_C18 Use Low pH (pH 3) - RECOMMENDED

Caption: Logic flow for selecting CSH C18 to balance retention and peak shape for basic amines.

Recommended Experimental Protocol

This protocol utilizes a Charged Surface Hybrid (CSH) column technology. The surface of these particles is slightly positively charged, which repels the protonated amine analyte, preventing secondary interactions with silanols that cause peak tailing.

A. Instrumentation & Conditions
  • System: UHPLC coupled to Single Quadrupole or Q-TOF MS.

  • Column: Waters XSelect CSH C18 XP (2.1 x 100 mm, 2.5 µm) or equivalent.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

B. Mobile Phase Strategy
  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

    • Why: Maintains low pH (

      
      ), ensuring the amine is fully protonated (
      
      
      
      ) for maximum MS sensitivity.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

C. Gradient Profile
Time (min)% A (Water)% B (ACN)CurveDescription
0.00955InitialEquilibrate highly aqueous to retain polar amine.
1.009556Isocratic hold to separate unretained salts.
8.005956Linear gradient to elute hydrophobic impurities.
10.005956Wash.
10.109551Re-equilibration (Critical for retention reproducibility).
13.009551End of Run.
D. Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Optimize for parent ion survival).

  • Scan Range:

    
     50 – 600 (Covers synthesis byproducts).
    
  • Target Ion: Calculate

    
     based on MW (approx. 150.2 Da 
    
    
    
    Target
    
    
    151.2).

Validation Framework (ICH Q2(R2) Aligned)

To ensure the method is scientifically rigorous, you must validate the following parameters. This section details how to validate, not just what to validate.

Specificity (Stress Testing)
  • Objective: Prove the method separates the analyte from degradation products.

  • Protocol:

    • Expose sample to: Acid (0.1N HCl), Base (0.1N NaOH), and Oxidative (3%

      
      ) stress for 4 hours.
      
    • Inject stressed samples.

    • Acceptance Criteria: Peak purity check (using MS spectra or PDA) must show no co-elution under the main peak.

Linearity & Range
  • Objective: Confirm response is proportional to concentration.

  • Protocol: Prepare 5 levels from 0.1% to 120% of target concentration.

  • Acceptance:

    
    . Residuals plot should show random distribution, not a "U" shape (which indicates saturation).
    
Accuracy (Recovery)
  • Objective: Ensure no matrix interference.

  • Protocol: Spike known impurities into the sample matrix at 50%, 100%, and 150% levels.

  • Acceptance: Recovery between 90% - 110%.

Sensitivity (LOD/LOQ)
  • Method: Signal-to-Noise (S/N) ratio.

  • LOD: Concentration where S/N

    
     3:1.
    
  • LOQ: Concentration where S/N

    
     10:1.
    

Visualizing the Validation Workflow

Validation cluster_0 Phase 1: Development cluster_1 Phase 2: Validation Parameters MethodOpt Optimize Gradient (Resolution > 2.0) SysSuit System Suitability (Tailing < 1.5) MethodOpt->SysSuit Spec Specificity (Stress Test) SysSuit->Spec Lin Linearity (5 Levels) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc FinalReport Final Validated Method Acc->FinalReport Generate COA

Caption: Step-by-step validation lifecycle from optimization to final reporting.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2] [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds. Application Note. [Link]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[3] U.S. Department of Health and Human Services. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for 1-(4-Methyl-2-pyridinyl)-1-propanamine

This guide provides essential, field-proven safety and operational protocols for handling 1-(4-Methyl-2-pyridinyl)-1-propanamine. As a novel compound, specific safety data is not extensively published.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, field-proven safety and operational protocols for handling 1-(4-Methyl-2-pyridinyl)-1-propanamine. As a novel compound, specific safety data is not extensively published. Therefore, this directive is grounded in a conservative safety-first approach, deriving its recommendations from the well-documented hazards of its core structural components: the aminopyridine and alkylamine moieties. Our primary goal is to empower researchers with the knowledge to work safely, ensuring that every procedure is a self-validating system of protection.

Hazard Analysis by Structural Analogy

The toxicological profile of 1-(4-Methyl-2-pyridinyl)-1-propanamine can be inferred from its structural relatives, namely aminopyridines and simple alkylamines. Pyridine and its derivatives are known for their potential to cause severe health issues upon skin contact, ingestion, or inhalation, including nausea, respiratory irritation, and abdominal pain.[1] Aminopyridines, in particular, are noted to be toxic if swallowed, harmful in contact with skin, and capable of causing serious skin and eye irritation.[2][3]

Structural Component Analogous Compound Known Hazards Primary Exposure Routes
Aminopyridine Core 4-Aminopyridine / 2-AminopyridineFatal or toxic if swallowed; Toxic in contact with skin; Causes severe eye, skin, and respiratory tract irritation.[2][3][4]Ingestion, Dermal Absorption, Inhalation
Alkylamine Side-Chain n-PropylamineCorrosive; Causes severe skin and eye burns; Toxic if inhaled.[5][6]Inhalation, Dermal Contact

This dual-hazard profile necessitates a comprehensive PPE strategy that assumes high toxicity and potential for rapid absorption through multiple routes.

Core Personal Protective Equipment (PPE) Directive

All handling of 1-(4-Methyl-2-pyridinyl)-1-propanamine, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to control vapor and aerosol exposure.[4][7] The following PPE is mandatory.

Protection Type Minimum Specification Rationale & Causality
Primary Engineering Control Certified Chemical Fume HoodThe volatile nature of similar pyridine compounds and the potential for respiratory irritation make local exhaust ventilation essential for minimizing inhalation exposure.[1][7]
Eye & Face Protection Chemical Splash Goggles & Face ShieldThe aminopyridine structure suggests a high potential for causing serious eye irritation or damage.[2][3] Goggles provide a seal against splashes, while a face shield offers a secondary barrier for the entire face during higher-risk procedures like transfers.
Hand Protection Nitrile or Neoprene Gloves (Double-Gloved)Aminopyridines can be rapidly absorbed through the skin.[4] Nitrile or neoprene gloves offer superior chemical resistance compared to latex.[1] Double-gloving provides an extra layer of protection against tears and contamination during doffing.
Body Protection Chemical-Resistant Laboratory CoatA fully-buttoned lab coat made of a chemical-resistant material prevents skin exposure from incidental contact and small spills.[4]
Respiratory Protection Air-Purifying Respirator (if indicated)While a fume hood is the primary control, a respirator with an organic vapor/ammonia cartridge may be required if there's a risk of exceeding exposure limits, such as during a large-scale spill.

Operational Protocol: A Step-by-Step Workflow

Adherence to a strict, procedural workflow is critical for safety. The following diagram and steps outline the process from preparation to cleanup.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Verify Fume Hood Functionality B 2. Assemble All Materials (Chemicals, Glassware, PPE) A->B C 3. Don PPE (Coat, Goggles, Face Shield, Gloves) B->C D 4. Perform All Chemical Manipulations Inside Fume Hood C->D E 5. Securely Close Primary Container D->E F 6. Decontaminate Work Area E->F G 7. Doff PPE in Correct Order F->G H 8. Dispose of Contaminated Waste in Labeled Container G->H I 9. Wash Hands Thoroughly H->I

Caption: Chemical Handling Workflow Diagram.

Detailed Steps for Donning and Doffing PPE

Donning (Putting On) Sequence:

  • Lab Coat: Put on your chemical-resistant lab coat and ensure it is fully buttoned.

  • Eye and Face Protection: Put on your chemical splash goggles, ensuring a snug fit. If required by your risk assessment, put on a face shield over the goggles.

  • Gloves: Put on your first pair of nitrile gloves. Pull the cuff of the glove over the cuff of your lab coat sleeve. Put on the second pair of gloves over the first.

Doffing (Taking Off) Sequence: This process is designed to prevent cross-contamination.

  • Outer Gloves: Remove the outer pair of gloves by pinching the cuff of one glove and peeling it off inside-out. Use the clean, now-ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of them immediately in a designated hazardous waste container.[8]

  • Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, from the back to the front. Place them in a designated area for decontamination.

  • Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, turning the sleeves inside-out as you remove it. Fold it so the contaminated exterior is contained within the fold and store it appropriately.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Emergency Procedures: Immediate Response Plan

In case of accidental exposure, time is of the essence.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Get medical aid immediately.[3]

  • Inhalation: Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water. Call a poison control center or seek immediate medical attention.[3][4]

Disposal and Decontamination

All waste materials contaminated with 1-(4-Methyl-2-pyridinyl)-1-propanamine, including gloves, paper towels, and empty containers, must be treated as hazardous waste.

  • Waste Collection: Dispose of all contaminated solid waste in a clearly labeled, sealed hazardous waste container.

  • Decontamination: Work surfaces should be decontaminated thoroughly after use.

  • Regulations: Ensure disposal follows all local, regional, and national hazardous waste regulations.[9]

References

  • Material Safety Data Sheet for 4-Aminopyridine.
  • GHS Safety Data Sheet for 4-AMINOPYRIDINE. (Version 2.0).
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Biochem Chemopharma. Safety Data Sheet SDS/MSDS 2-amino pyridine.
  • Alkali Metals. MSDS Name: 2-AMINO PYRIDINE.
  • Suvchem Laboratory Chemicals. 4-AMINOPYRIDINE (FOR SYNTHESIS) (PARA-AMINO PYRIDINE).
  • Regis Technologies. Safety Data Sheet: Pyridine.
  • Chemwatch.
  • Loba Chemie.
  • Thermo Fisher Scientific. (2018, October).
  • Occupational Safety and Health Administration (OSHA). PYRIDINE.
  • Carl ROTH. (2025, March 31).
  • Matheson Tri-Gas, Inc. Pyridine Msds.
  • TCI EUROPE N.V.
  • Columbus Chemical. (2021, October 11).
  • Fisher Scientific. N-Methyl-1,3-propanediamine Safety Data Sheet.
  • Fisher Scientific. Propylamine Safety Data Sheet.
  • Global Safety Management, Inc. (2014, December 20). Safety Data Sheet according to 29CFR1910/1200 and GHS Rev. 3: Pyridine, Reagent.
  • Solvents & Petroleum Service, Inc. (2015, June 17).
  • SKF MPT.
  • Airgas. (2025, April 24).
  • Fluorochem. N-(2-pyridinylmethyl)-1-propanamine (CAS 51639-59-9).
  • PubChem. N-methyl-1-pyridin-2-ylpropan-2-amine.
  • Wikipedia. Propylamine.
  • PubChem. Propylamine.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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